amprolium
Description
Historical Trajectories of Amprolium (B1666021) Research and Development
The scientific journey of this compound reflects a common pathway in drug development: from initial discovery and application to deeper mechanistic understanding and the challenge of resistance.
This compound was first introduced to the poultry industry in the United States in 1960 as a coccidiostat, an agent used to control the parasitic disease coccidiosis caused by protozoa of the genus Eimeria. huvepharma.com Early research focused on establishing its efficacy against various Eimeria species, such as E. tenella, E. necatrix, and E. acervulina, and confirming its relative safety in host animals. poultrymed.com The foundational discovery underpinning its use was the identification of its mode of action as a thiamine (B1217682) antagonist. huvepharma.compoultrymed.com Scientists determined that the thiamine transport system in the Eimeria parasite is significantly more sensitive to this compound than that of the host, which explains its targeted effect. huvepharma.com This selective toxicity was a key factor in its widespread adoption.
Table 1: Key Milestones in Early this compound Research
| Year/Period | Research Milestone | Significance | Reference |
|---|---|---|---|
| 1950s | Development of the first chemical anticoccidials. | Set the stage for the introduction of synthetic compounds like this compound for disease control in poultry. | hipra.com |
| 1960 | This compound introduced in the U.S. poultry industry. | Provided a new tool for managing coccidiosis, a major economic threat to poultry farming. | huvepharma.com |
| Early 1960s | Identification of this compound as a thiamine antagonist. | Elucidated the specific biochemical mechanism responsible for its anticoccidial activity. | huvepharma.compoultrymed.com |
| Early 1960s | Demonstration of selective toxicity. | Established that the parasite's thiamine transport was more sensitive than the host's, explaining its safety margin. | huvepharma.com |
The initial research paradigm viewed this compound as a straightforward and effective prophylactic agent. However, this perspective evolved in response to practical challenges. A significant shift occurred with the documented emergence of drug-resistant Eimeria strains due to the continuous use of the compound. poultrymed.comtandfonline.comtandfonline.com This development spurred a new line of inquiry focused on understanding the genetics and mechanisms of resistance. tandfonline.comnih.gov
This led to several new research avenues:
Combination Therapies: To combat resistance and broaden the spectrum of activity, researchers began investigating this compound in combination with other compounds like ethopabate (B1671619), sulfaquinoxaline (B1682707), and pyrimethamine. poultrymed.com
Drug Rotation Programs: The problem of resistance highlighted the limitations of monotherapy and contributed to the theoretical framework of using drug rotation programs to slow the development of resistance. nih.gov
Alternative Strategies: More recently, the challenge of drug resistance has led to research exploring this compound in conjunction with non-pharmaceutical interventions, such as probiotics, to manage coccidiosis and assess potential synergistic or antagonistic effects. nih.govveterinaryworld.org
Academic Significance of this compound as a Research Probe
Beyond its veterinary application, this compound's specific mechanism of action makes it a valuable chemical probe for academic research. A chemical probe is a small molecule used to study biological processes or validate therapeutic targets. This compound serves as a reliable tool to induce a state of thiamine deficiency (TD) in experimental animal models, including mice, sheep, goats, and horses. plu.mxresearchgate.netnih.govavma.orgsciencepublishinggroup.com
By administering this compound, researchers can investigate the complex cascade of physiological and pathological events that result from thiamine depletion. This is particularly significant in neuroscience, where this compound-induced TD is used to create models for polioencephalomalacia (PEM) or cerebrocortical necrosis (CCN), a neurological disease affecting ruminants. plu.mxnih.govscielo.brnih.gov These models allow for detailed study of the disease's pathogenesis, including:
Biochemical Changes: Tracking alterations in blood and cerebrospinal fluid, such as decreased erythrocyte transketolase activity and changes in lactate (B86563) and pyruvate (B1213749) concentrations. nih.govnih.gov
Neuropathological Lesions: Examining the specific damage to the central nervous system, such as segmental laminar neuronal necrosis, edema, and infiltration by macrophages (gitter cells) in the cerebral cortex. plu.mxsciencepublishinggroup.com
Cellular Mechanisms: Investigating the role of oxidative stress and inflammation in the neuronal damage caused by thiamine deficiency. nih.govrsdjournal.org
The ability to consistently reproduce the features of this neurological condition makes this compound an indispensable tool for exploring the fundamental role of thiamine in maintaining neurological health. plu.mxresearchgate.net
Interdisciplinary Research Contexts for this compound Studies
The utility of this compound extends across several scientific fields, each leveraging its properties to answer distinct research questions.
Parasitology: This remains the primary context for this compound research. Studies focus on its efficacy against different Eimeria species, the lifecycle stages it affects (primarily first-generation trophozoites and schizonts), the molecular basis of its action on the parasite, and the critical issue of drug resistance. huvepharma.compoultrymed.comnih.gov
Biochemistry and Molecular Biology: Researchers in this field use this compound to probe the mechanics of vitamin transport and metabolism. It serves as a model competitive inhibitor to study thiamine transporters and thiamine-dependent enzymatic pathways, such as those involving thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate synthesis. taylorandfrancis.comnih.govwikipedia.org
Neuroscience: As detailed previously, this compound is a key tool for inducing experimental thiamine deficiency to model neurological diseases. researchgate.net This research provides insights into the vulnerability of specific brain regions to metabolic insults and helps to unravel the cellular and molecular pathways of neurodegeneration, including neuronal necrosis, gliosis, and edema. plu.mxsciencepublishinggroup.com Studies in mice and other animals have used this compound to link thiamine deficiency to behavioral changes, oxidative stress, and inflammation within the central nervous system. nih.govrsdjournal.org
Table 2: Neuropathological Findings in this compound-Induced Polioencephalomalacia (PEM) Models
| Finding | Description | Affected Brain Regions | Reference |
|---|---|---|---|
| Laminar Neuronal Necrosis | Death of neurons in specific layers of the gray matter, often referred to as "red neurons" in early stages. | Cerebral cortex (frontal, parietal, occipital lobes), thalamus, hippocampus. | plu.mxsciencepublishinggroup.com |
| Edema | Swelling due to fluid accumulation, leading to flattened gyri. Can be perivascular and pericellular. | Cerebral cortex, general brain tissue. | plu.mxsciencepublishinggroup.com |
| Endothelial Cell Swelling | Swelling of the cells lining the blood vessels in the brain. | Cerebral and cerebellar cortex. | plu.mxsciencepublishinggroup.com |
| Macrophage Infiltration | Infiltration of foamy macrophages (gitter cells) to clear necrotic debris. | Areas of neuronal necrosis in the cerebral cortex. | plu.mx |
| Gliosis | Proliferation or hypertrophy of glial cells (astrocytes, microglia) in response to CNS injury. | Cerebral and cerebellar cortex. | sciencepublishinggroup.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13082-85-4 |
|---|---|
Molecular Formula |
C14H19N4+ |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine |
InChI |
InChI=1S/C14H19N4/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17)/q+1 |
InChI Key |
IPZFPROOBOUEIG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |
Other CAS No. |
13082-85-4 121-25-5 |
Synonyms |
Amprol Amprolium Amprolium Chloride Amprolium Hydrochloride Anticoccid Chloride, Amprolium Hydrochloride, Amprolium Hydrochloride, Noé-Socopharm Némaprol Noé Socopharm Hydrochloride Noé-Socopharm Hydrochloride Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1) |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Amprolium
Mechanisms of Molecular Interaction and Target Engagement
Amprolium's efficacy stems from its structural resemblance to thiamine (B1217682), allowing it to competitively inhibit the transport of this essential vitamin into cells. europa.euhuvepharma.comyikanghuagong.comtaylorandfrancis.com This antagonistic action disrupts critical metabolic pathways that rely on thiamine and its active coenzyme form, thiamine pyrophosphate (TPP). nih.govbloomtechz.com
Competitive Antagonism of Thiamine Transport Mechanisms
This compound (B1666021) acts as a competitive inhibitor of thiamine transport, meaning it competes with thiamine for binding to and transport by cellular thiamine transporters. europa.euhuvepharma.comtaylorandfrancis.comphysiology.org
In eukaryotic cells, this compound demonstrates competitive inhibition of thiamine uptake. For instance, in chick intestinal cells, the apparent affinity constant (Kiapp) for this compound hydrochloride's uptake mechanism was determined to be 1150 µg/L. europa.eu Studies using human intestinal epithelial Caco-2 cells have shown that this compound competitively inhibits thiamine uptake with an inhibition constant (Ki) of 7.8 µM. physiology.orgphysiology.org Thiamine transport in these cells is a carrier-mediated process that is temperature and energy-dependent, pH-sensitive, and sodium-independent. physiology.orgphysiology.orgnih.gov Furthermore, this compound has been shown to inhibit thiamine transport through ThTR-1 and organic cation transporters (OCTs) in eukaryotic cells, with reported IC50 values of 2.60 ± 0.93 µM for ThTR1 and 0.620 ± 0.27 µM for ThTR2 in adipocytes. portlandpress.combiorxiv.orgmdpi.com
Table 1: Affinity Constants and Binding Kinetics of this compound in Eukaryotic Cells
| Cell Type / System | Parameter (Ki or Kiapp) | Value | Citation |
| Chick Intestinal Cells | Kiapp (this compound HCl) | 1150 µg/L | europa.eu |
| Human Caco-2 Intestinal Cells | Ki (this compound) | 7.8 µM | physiology.orgphysiology.org |
| Adipocytes (ThTR1) | IC50 (this compound) | 2.60 ± 0.93 µM | biorxiv.org |
| Adipocytes (ThTR2) | IC50 (this compound) | 0.620 ± 0.27 µM | biorxiv.org |
A key aspect of this compound's action is its selective inhibition of thiamine uptake in parasitic protozoa, particularly those of the genus Eimeria, which are responsible for coccidiosis. huvepharma.comyikanghuagong.comtaylorandfrancis.comnoahcompendium.co.ukmedchemexpress.comnih.gov The thiamine transport system in these parasites is significantly more sensitive to this compound than that of the host. huvepharma.comyikanghuagong.comnoahcompendium.co.uknih.govtandfonline.comcambridge.orgcambridge.org For instance, the thiamine transport system in Eimeria tenella was found to be approximately 50 times more susceptible to inhibition by this compound than that in the chicken host. nih.gov In isolated second-generation schizonts of Eimeria tenella, the inhibition constant (Ki) for this compound was 7.6 µM, while for host intestinal cells, it was 326 µM, highlighting the differential affinity. cambridge.org This selective sensitivity explains this compound's effectiveness as an anticoccidial agent, as it leads to thiamine deficiency and subsequent starvation of the parasite without significantly harming the host at therapeutic concentrations. huvepharma.comyikanghuagong.comcornell.edu
Table 2: Specificity of this compound Inhibition in Parasitic Protozoa vs. Host
| Organism / Cell Type | Parameter (Ki for Thiamine Uptake) | Value | Citation |
| Eimeria tenella (schizonts) | Ki (this compound) | 7.6 µM | cambridge.org |
| Host Intestinal Cells (chicken) | Ki (this compound) | 326 µM | cambridge.org |
Interference with Thiamine Metabolism and Coenzyme Synthesis
Beyond inhibiting transport, this compound's structural characteristics prevent it from being converted into the active coenzyme, thiamine pyrophosphate (TPP), thereby disrupting downstream metabolic processes that rely on TPP. bloomtechz.comnih.govtandfonline.comcambridge.org
This compound's competitive antagonism of thiamine transport leads to a reduction in intracellular thiamine, which in turn impairs the synthesis of thiamine pyrophosphate (TPP). nih.govbloomtechz.comcambridge.orgmdpi.comnih.govnih.govfisheries.orgmdpi.comnih.govpoultrymed.comresearchgate.netavma.org Since this compound lacks the hydroxyethyl (B10761427) group present in thiamine, it cannot be pyrophosphorylated to form TPP, thus preventing its participation in crucial biochemical pathways where TPP acts as a coenzyme. bloomtechz.comnih.govtandfonline.comcambridge.org This disruption affects TPP-dependent enzymes such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, which are vital for carbohydrate metabolism and energy production, particularly in parasitic organisms. bloomtechz.comnih.govnih.gov
In studies with N9 microglial cells, this compound caused concentration-dependent decreases in intracellular TPP content, with a 10 mmol/L concentration leading to an 80% decrease in TPP levels when cells were cultured in a thiamine-deficient medium. mdpi.com The IC50 for TPP suppression by this compound in N9 cells was 2.34 mmol/L under thiamine-deficient conditions. mdpi.com Similarly, in C6 glial cells, 20 mmol/L this compound resulted in an 80% suppression of TPP levels. mdpi.com In Atlantic salmon, dietary this compound significantly reduced total thiamine levels, with TPP being the predominant form affected in tissues like heart, liver, and muscle. fisheries.orgresearchgate.net
Table 3: Effects of this compound on Thiamine Pyrophosphate (TPP) Levels
| Cell Type / Organism | This compound Concentration | Effect on TPP Level | Citation |
| N9 Microglial Cells (Thiamine-deficient medium) | 10 mmol/L | 80% decrease | mdpi.com |
| N9 Microglial Cells (Thiamine-deficient medium) | IC50 | 2.34 mmol/L | mdpi.com |
| C6 Glial Cells | 20 mmol/L | 80% suppression | mdpi.com |
| Atlantic Salmon (Heart, Liver, Muscle) | Dietary this compound (0.10%) | Decreased TPP concentration | fisheries.orgresearchgate.net |
Enzymatic Interactions and Kinetic Analysis
This compound's primary mechanism of action involves competitive inhibition of thiamine uptake. poultrymed.comwikipedia.orgaffygility.comnih.gov Thiamine is a crucial cofactor for several key enzymes involved in energy metabolism, including the pyruvate dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex, and transketolase. bibliotekanauki.plnih.gov By blocking the thiamine receptors, this compound prevents coccidia from utilizing thiamine, thereby hindering the synthesis of thiamine pyrophosphate (ThDP), the biologically active form of thiamine. poultrymed.comaffygility.comnih.gov
Unlike some other thiamine analogs (e.g., oxythiamine (B85929) and pyrithiamine) that can be phosphorylated and incorporated into the active centers of ThDP-dependent enzymes, this compound is generally difficult to interact directly with enzyme active sites due to its inability to form phosphate (B84403) esters. portlandpress.comuliege.be Instead, its effect is predominantly through the inhibition of thiamine intake. portlandpress.com Research indicates that this compound significantly decreases thiamine transport into cells, including via organic cation transporters (e.g., OTC1 and OTC3). portlandpress.com
Kinetic analyses have shown that this compound competitively inhibits thiamine uptake by Eimeria tenella schizonts and, to a lesser extent, by chick host intestinal cells. For E. tenella schizonts, the inhibition constant (Ki) is reported as 7.6 µM, while for chick host intestinal cells, it is 326 µM. caymanchem.com This differential sensitivity contributes to its selective anticoccidial activity. This compound has also been shown to inhibit PDHC by limiting ThDP concentration, leading to a significant decrease in acetyl-CoA concentration in cholinergic murine neuroblastoma cells in vitro. researchgate.net
Cellular and Subcellular Effects of this compound Action
This compound's interference with thiamine metabolism leads to various cellular and subcellular effects, particularly in models of thiamine deficiency.
Impact on Cellular Viability and Proliferation in In Vitro Models
This compound has been shown to reduce cellular viability in a dose- and time-dependent manner in various in vitro models. For instance, treatment of neuronally differentiated PC-12 cells with this compound (10, 100, or 1000 µM) resulted in a reduction in cell viability, with further decreases observed after 72 and 96 hours of incubation. bibliotekanauki.plresearchgate.net Similarly, in iCell neurons, this compound induced a concentration- and duration-dependent decrease in viability, with significant reductions of 16% and 40% at 1 mM and 2 mM, respectively, after 5 days of exposure. nih.gov At lower concentrations (e.g., 0.5 mM), a longer exposure time (7 days) was required to observe a 15% reduction in viability. nih.gov
In the context of its anticoccidial activity, this compound has demonstrated inhibitory effects on schizogony during Eimeria development assays in PCK cells. nih.gov While effective in inhibiting Eimeria tenella oocyst sporulation in vitro, with efficacies of 74%, 84%, and 91% at 1, 18, and 48 hours of exposure, respectively, at a recommended dose of 1.5g in drinking water, it showed very little efficacy in MDBK invasion assays and in ovo studies. nih.govsryahwapublications.comsryahwapublications.comveterinaryworld.orgresearchgate.net
Table 1: Impact of this compound on Cell Viability in In Vitro Models
| Cell Line/Model | This compound Concentration | Exposure Duration | Observed Effect on Viability | Source |
| PC-12 cells (neuronally differentiated) | 10, 100, 1000 µM | 48, 72, 96 hours | Dose- and time-dependent reduction | bibliotekanauki.plresearchgate.net |
| iCell neurons | 1 mM | 5 days | 16% decrease | nih.gov |
| iCell neurons | 2 mM | 5 days | 40% decrease | nih.gov |
| iCell neurons | 0.5 mM | 7 days | 15% decrease | nih.gov |
Influence on Organellar Function (e.g., Mitochondria, if research exists)
Research indicates that this compound, by inducing thiamine deficiency, can affect mitochondrial function. In cultured neuroblastoma cells, the addition of this compound, a thiamine transport inhibitor, decreased ATP content and increased lactate (B86563) production. nih.gov This led to low oxygen consumption that became insensitive to oligomycin (B223565) and uncouplers, suggesting mitochondrial uncoupling. uliege.benih.gov Electron microscopy revealed that at least 25% of mitochondria in these cells were swollen and electron translucent. uliege.benih.gov These mitochondrial abnormalities, including electron-dense mitochondria and cristae reformation, were rapidly reversible upon the addition of thiamine. uliege.be
Furthermore, this compound-induced thiamine pyrophosphate deficits in cells can augment the toxic effect on acetyl-CoA metabolism. mdpi.com This is significant because the maintenance of the mitochondrial acetyl-CoA pool, derived from glycolytic glucose metabolism, is crucial for neuronal survival, as it is a direct energy precursor through the TCA cycle and respiratory chain. researchgate.net this compound can also inhibit pyruvate dehydrogenase (PDH) activity, an enzyme critical for acetyl-CoA synthesis, particularly in the absence of exogenous thiamine pyrophosphate. mdpi.com
Modulation of Apoptotic Pathways and Cell Cycle Progression (where applicable to research models)
This compound, as a thiamine antagonist, has been shown to modulate apoptotic pathways. In neuronally differentiated rat PC-12 cells, this compound, along with other thiamine antagonists (oxythiamine and pyrithiamine), triggers apoptosis. bibliotekanauki.plnih.govresearchgate.net This process occurs via a mitochondria-dependent caspase-3-mediated signaling pathway. bibliotekanauki.plnih.govresearchgate.neticm.edu.plbibliotekanauki.plnih.gov Evidence includes upregulation of apoptosis inducing factor (AIF) gene expression, DNA fragmentation, and cleavage of caspase-3 with subsequent translocation of the active product to the nucleus. bibliotekanauki.plnih.govresearchgate.netnih.gov
While this compound induces apoptosis, it is generally less potent in this regard compared to oxythiamine and pyrithiamine (B133093) in PC-12 cells. bibliotekanauki.plnih.govresearchgate.netnih.gov For example, the percentage of cells stained by annexin (B1180172) V after exposure to this compound was 65.57% ± 1.7, which was lower than that observed with pyrithiamine (87.2% ± 0.6) and oxythiamine (87.8% ± 3). researchgate.net Early signs of apoptosis were detectable as early as 72 hours of incubation with this compound in neuronally differentiated PC-12 cells. researchgate.net this compound (100 µM) has also been shown to induce apoptosis in PC12 rat adrenal cells and increase the level of cleaved caspase-3. caymanchem.com
Pharmacodynamic Research at the Cellular Level
Pharmacodynamic studies at the cellular level investigate the effects of this compound on cellular processes in relation to its concentration.
Dose-Response Profiling in Cell Culture Systems
Dose-response profiling in cell culture systems demonstrates the concentration-dependent effects of this compound on cellular viability and its target mechanisms. As noted in section 2.2.1, this compound exhibits a dose-dependent reduction in cell viability in PC-12 cells and iCell neurons. bibliotekanauki.plresearchgate.netnih.gov
In studies evaluating its anticoccidial efficacy, this compound achieved varying degrees of inhibition on unsporulated Eimeria tenella oocysts depending on the exposure duration and concentration. sryahwapublications.comsryahwapublications.comveterinaryworld.orgresearchgate.net
Table 2: In Vitro Efficacy of this compound on Eimeria tenella Oocyst Sporulation
| This compound Dose (in drinking water) | Exposure Duration | Efficacy (Unsporulated Oocyst Percentage) | Source |
| 1.5 g (recommended dose) | 1 hour | 74% | sryahwapublications.comsryahwapublications.com |
| 1.5 g (recommended dose) | 18 hours | 84% | sryahwapublications.comsryahwapublications.com |
| 1.5 g (recommended dose) | 48 hours | 91% | sryahwapublications.comsryahwapublications.com |
| 0.6 mg/mL | Not specified (in vitro sporulation assay) | Significantly reduced sporulation rate (lowest among treatments) | veterinaryworld.org |
While specific IC50 values for this compound against Eimeria species in cell culture are not broadly reported, its competitive inhibition of thiamine uptake by E. tenella schizonts has a Ki of 7.6 µM. caymanchem.com In human cancer cell lines (Hep-G2), an IC50 of 44.2 ± 0.007 g/mL has been reported for a crude extract, though this may not directly reflect this compound's isolated effect. researchgate.net For breast cancer cell lines, while other thiamine antagonists were studied, this compound was noted to decrease ATP levels in cultured neuroblastoma cells, but specific IC50 values for this compound as a cytotoxic agent in these models were not provided. nih.gov
Time-Dependent Effects on Parasitic Development In Vitro
This compound, a thiamine analogue, exerts its anticoccidial effects by competitively inhibiting the uptake of thiamine (vitamin B1) by Eimeria parasites, particularly during the highly metabolically active schizogony stage when thiamine demand is elevated. This interference with thiamine metabolism hinders essential carbohydrate synthesis, leading to parasite starvation and impaired development. The parasite's thiamine transport system exhibits a significantly higher sensitivity to this compound compared to that of the host, contributing to its selective toxicity. This compound's action primarily targets first and second-generation schizonts, and it has also been observed to suppress sexual stages (gametogony) and oocyst sporulation mdpi.comhuvepharma.comnih.govscispace.comdovepress.comcambridge.orgrwandafda.gov.rwcambridge.org.
In vitro studies have investigated the time-dependent impact of this compound on various Eimeria developmental stages, with findings varying across parasite species and experimental methodologies. For instance, early research by McDougald and Galloway indicated an inhibitory effect of this compound on schizogony in PCK cells, which was sustained even after the compound's withdrawal mdpi.com. However, some more recent studies using Madin-Darby Bovine Kidney (MDBK) cells have reported minimal efficacy of this compound against Eimeria tenella invasion and subsequent intracellular development, with one study noting a maximum inhibition of only 1.3% on these processes researchgate.netnih.gov. Conversely, other in vitro investigations have demonstrated significant time-dependent inhibition of oocyst sporulation by this compound.
For Eimeria stiedae oocysts, this compound at a concentration of 28 mg/mL exhibited a notable increase in sporulation inhibition over time. After 72 hours of incubation, sporulation was inhibited by approximately 68–79%, which further increased to about 89% after 96 hours nih.gov.
Table 1: Time-Dependent Inhibition of Eimeria stiedae Oocyst Sporulation by this compound In Vitro
| This compound Concentration (mg/mL) | Incubation Time (hours) | Sporulation Inhibition (%) | Citation |
| 28 | 72 | 68–79 | nih.gov |
| 28 | 96 | 89 | nih.gov |
Similarly, in studies involving Eimeria papillata oocysts, this compound at a dose of 8.3 mg showed time-dependent effects on sporulation inhibition. The inhibition rate was 34.61% at 72 hours, marginally increasing to 37.33% after 96 hours scielo.br.
Table 2: Time-Dependent Inhibition of Eimeria papillata Oocyst Sporulation by this compound In Vitro
| This compound Dose (mg) | Incubation Time (hours) | Sporulation Inhibition (%) | Citation |
| 8.3 | 72 | 34.61 | scielo.br |
| 8.3 | 96 | 37.33 | scielo.br |
Another comparative in vitro study evaluating anticoccidial efficacy against Eimeria oocysts reported that this compound significantly increased the percentage of unsporulated oocysts over time. When exposed to this compound, 74% of oocysts remained unsporulated after 1 hour, increasing to 84% after 18 hours, and reaching 91% after 48 hours, indicating a progressive inhibition of sporulation researchgate.net.
Table 3: Time-Dependent Increase in Unsporulated Eimeria Oocysts by this compound In Vitro
| This compound Dose (implied in vitro for comparison) | Incubation Time (hours) | Unsporulated Oocysts (%) | Citation |
| 1.5 g | 1 | 74 | researchgate.net |
| 1.5 g | 18 | 84 | researchgate.net |
| 1.5 g | 48 | 91 | researchgate.net |
Amprolium Resistance: Mechanisms, Epidemiology, and Research Strategies
Molecular and Genetic Mechanisms of Resistance
The emergence of amprolium (B1666021) resistance in Eimeria species, the causative agents of coccidiosis in poultry, is a multifaceted process involving intricate molecular and genetic adaptations. Understanding these mechanisms is crucial for developing sustainable control strategies and preserving the efficacy of this important anticoccidial drug. Resistance can arise from modifications at the drug's target site, the potential involvement of efflux pumps, alterations in parasite metabolism, and a complex genetic basis involving spontaneous mutations and stepwise accumulation of resistance genes.
Target Site Modifications Leading to Decreased Sensitivity
The primary mechanism of action for this compound is its structural similarity to thiamine (B1217682) (Vitamin B1). This compound competitively inhibits the active transport of thiamine in Eimeria, thereby depriving the parasite of this essential cofactor for carbohydrate metabolism. cambridge.org Resistance to this compound is thought to involve modifications of the target site, leading to decreased sensitivity to the drug's inhibitory effects. tandfonline.com An this compound-resistant line of Eimeria has demonstrated a reduced sensitivity to the inhibitory actions of the drug, which is believed to be a result of changes at the molecular level in the specific target receptor, although this receptor remains unidentified. tandfonline.com This alteration likely reduces the binding affinity of this compound to the thiamine transporter, allowing the parasite to maintain sufficient thiamine uptake even in the presence of the drug.
Potential Role of Efflux Mechanisms
Efflux pumps are transport proteins that actively extrude toxic substances, including drugs, from the cell. This mechanism is a common cause of multidrug resistance in bacteria and is also implicated in resistance in some parasitic protozoa. nih.govnih.govresearchgate.net While direct evidence for this compound-specific efflux pumps in Eimeria is not yet established, it is a plausible mechanism contributing to resistance. cambridge.org Such pumps could reduce the intracellular concentration of this compound, preventing it from reaching a level sufficient to inhibit thiamine transport effectively. The upregulation of genes encoding for ATP-binding cassette (ABC) transporters, a large family of efflux pumps, has been observed in drug-resistant strains of Eimeria tenella, suggesting a potential role in drug extrusion.
Altered Metabolic Pathways in Resistant Strains
Eimeria parasites possess complex metabolic pathways to support their rapid replication within the host. Resistance to this compound may involve metabolic adaptations that bypass the thiamine-dependent steps or enhance the parasite's ability to scavenge thiamine from the host environment. cambridge.org For instance, resistant strains might upregulate alternative metabolic pathways that are less reliant on thiamine pyrophosphate, a key coenzyme in carbohydrate metabolism that is indirectly inhibited by this compound. cambridge.org Studies on Eimeria-infected poultry have revealed significant alterations in amino acid metabolism, including the upregulation of the lysine (B10760008) biosynthesis pathway and downregulation of the arginine and proline metabolic pathway. nih.govresearchgate.net While not directly linked to this compound resistance, these findings highlight the metabolic plasticity of Eimeria and its potential to adapt to drug-induced stress. Further research is needed to elucidate the specific metabolic changes that confer resistance to this compound.
Genetic Basis of Resistance Development in Eimeria Spp.
The development of this compound resistance in Eimeria is a genetic process driven by mutation and selection. tandfonline.comtandfonline.com The haploid nature of the asexual stages of the Eimeria life cycle means that resistant mutants can be immediately selected for in the presence of the drug. cambridge.org
While specific genes conferring this compound resistance have not been definitively identified, advances in genomics are paving the way for their discovery. The sequencing of the Eimeria tenella genome has provided a crucial resource for identifying genetic markers associated with drug resistance. tandfonline.com Resequencing technologies have been employed to pinpoint mutation sites in the resistance genes of various drug-resistant Eimeria strains. nih.gov Comparative genomic and transcriptomic studies between this compound-sensitive and -resistant lines are critical for identifying candidate resistance genes and understanding their functions.
Resistance to this compound in Eimeria is believed to arise through spontaneous mutations. tandfonline.comtandfonline.com However, the frequency of mutants resistant to high concentrations of this compound is very low. tandfonline.comtandfonline.com Consequently, resistance typically develops in a stepwise fashion. tandfonline.comnih.gov This process begins with the selection of mutants that are resistant to low levels of the drug. tandfonline.com Subsequent passages of the parasite population in the presence of increasing drug concentrations select for additional mutations, which collectively confer resistance to higher levels of this compound. tandfonline.comtandfonline.com This gradual acquisition of resistance is in contrast to some other anticoccidial drugs where resistance can emerge from a single mutation. tandfonline.comtandfonline.comnih.gov
**Table 1: Summary of this compound Resistance Mechanisms in *Eimeria***
| Mechanism | Description | Key Findings |
|---|---|---|
| Target Site Modification | Alterations in the thiamine transporter reduce the binding affinity of this compound. | Resistant Eimeria lines show decreased sensitivity to this compound's inhibitory effects, suggesting molecular changes in the target receptor. tandfonline.com |
| Efflux Mechanisms | Active transport of this compound out of the parasite cell, reducing its intracellular concentration. | Upregulation of ABC transporter genes has been observed in drug-resistant E. tenella, though a direct link to this compound is not yet confirmed. |
| Altered Metabolic Pathways | Parasites may utilize alternative metabolic routes to bypass the thiamine-dependent steps inhibited by this compound. | Eimeria infection alters host amino acid metabolism, indicating metabolic adaptability that could contribute to drug resistance. nih.govresearchgate.net |
| Genetic Basis | Resistance arises from spontaneous mutations and is selected for under drug pressure. | The haploid nature of asexual stages allows for immediate selection of resistant mutants. cambridge.org |
| Stepwise Resistance | Resistance develops gradually through the accumulation of multiple mutations. | Initial mutations confer low-level resistance, with subsequent mutations leading to higher resistance levels. tandfonline.comtandfonline.comnih.gov |
Genetic Segregation and Recombination in Resistance Transmission
The transmission and spread of this compound resistance within Eimeria populations are not solely dependent on the clonal expansion of resistant parasites. Genetic exchange through sexual reproduction plays a crucial role. Mating experiments have demonstrated that resistance traits can be transferred between coccidial gametes. nih.gov This genetic mixing, through segregation and recombination following cross-fertilization, facilitates the emergence of strains with multiple resistance characteristics. tandfonline.com
Research has successfully demonstrated this phenomenon in laboratory settings. For instance, genetic recombination has been used to produce a line of Eimeria tenella that is resistant to this compound, decoquinate (B1670147), and robenidine (B1679493) simultaneously. nih.gov Such studies underscore the capacity of Eimeria parasites to consolidate different resistance genes within a single lineage, posing a significant challenge to chemical control strategies. This mechanism allows for a more rapid adaptation to multiple anticoccidial drugs than would be possible through the sequential accumulation of spontaneous mutations alone. tandfonline.comnih.gov
Epidemiology and Dynamics of this compound Resistance Development
The development of resistance to this compound is a well-documented phenomenon that has evolved over time and across different geographical regions. Soon after its introduction in 1960, this compound was widely used due to its safety and efficacy; however, by 1966, resistant strains of coccidia had become a significant problem in the poultry industry. ilacadofsci.com The continuous and widespread application of the drug has led to a high prevalence of this compound-resistant Eimeria strains. ilacadofsci.com
Recent research studies from various parts of the world confirm the persistence and high prevalence of this compound resistance. Investigations into field isolates consistently reveal reduced sensitivity or outright resistance. For example, a study in Zhejiang province, China, found that local Eimeria isolates had developed varying degrees of resistance to a panel of anticoccidial drugs, including this compound. researchgate.net Similarly, a large-scale epidemiological survey in Korea highlighted a high prevalence of coccidiosis and severe drug resistance, with strong resistance to multiple anticoccidials observed in field samples. researchgate.net In Iran, studies have demonstrated evident resistance to a combination of this compound and ethopabate (B1671619) in field isolates. nih.gov
Geographic Prevalence of this compound Resistance in Research Studies
| Geographic Location | Year of Study Publication | Key Findings on this compound Resistance | Source |
|---|---|---|---|
| Zhejiang Province, China | 2017 | Two field isolates showed varying degrees of resistance to this compound among other tested anticoccidials. | researchgate.net |
| Korea | 2023 | A high prevalence of severe drug-resistant Eimeria species was found, with a recommendation to avoid long-term use of this compound to maintain efficacy. | researchgate.net |
| Iran | 2017 | Field isolates showed resistance to a combination product of this compound and ethopabate. | nih.gov |
| Southern Nigeria | 2021 | Populations of Eimeria tenella expressed resistance to this compound hydrochloride. | researchgate.net |
Laboratory studies have identified several key factors that influence the rate and likelihood of this compound resistance developing in Eimeria populations. A primary factor is the intensity of drug selection pressure. nih.gov Resistance to this compound has been found to develop more readily in experimental settings where a large number of parasites are exposed to the drug. nih.gov This can be achieved by increasing the number of oocysts in the initial inoculum or by increasing the number of host birds in the experimental group, thereby increasing the total parasite population. nih.gov
The development of this compound resistance is often a gradual, stepwise process. nih.gov This suggests that resistance may involve several mutations at multiple genetic loci rather than a single mutation event. tandfonline.com In this model, a mutant parasite that is resistant to a low level of this compound is first selected. Following several passages in the presence of the drug, this low-resistance mutant comes to dominate the population. Subsequently, a second mutation may occur within this population, conferring resistance to higher concentrations of the drug. tandfonline.com Attempts to select for high-level resistance in a single step have often been unsuccessful, which is thought to be due to the very low natural frequency of mutants resistant to high drug concentrations. tandfonline.com
Cross-resistance occurs when a parasite develops resistance to one drug and, as a result, also shows resistance to other drugs, typically those with a similar mode of action. cambridge.org However, in the case of this compound, a thiamine antagonist, the patterns are not always straightforward. While multi-drug resistant lines have been developed, this is often achieved through genetic recombination rather than true cross-resistance stemming from a shared resistance mechanism. tandfonline.comnih.gov
For example, a laboratory-developed line of E. tenella was made resistant to this compound, decoquinate, and robenidine through genetic recombination. nih.gov Interestingly, researchers were unable to create a cross between this triple-resistant line and other lines that were resistant to clopidol (B1669227) or a combination of arprinocid (B118496) and halofuginone, suggesting distinct genetic loci or mechanisms of resistance for these different classes of drugs. nih.gov Therefore, while it is possible for Eimeria to become resistant to this compound alongside other anticoccidials, this does not necessarily imply a common mechanism of cross-resistance. cambridge.org
Research Approaches for Resistance Mitigation and Surveillance
To combat the development of resistance and enhance the efficacy of this compound, researchers have extensively investigated its use in combination with other anticoccidial compounds. Combining drugs with different modes of action or different target species of Eimeria can produce synergistic effects, broaden the spectrum of activity, and potentially delay the onset of resistance. poultrymed.comnih.gov
A well-established combination is this compound with ethopabate and sulfaquinoxaline (B1682707). poultrymed.comnih.gov this compound is highly effective against cecal coccidiosis caused by E. tenella, while ethopabate and sulfaquinoxaline show greater activity against intestinal species like E. acervulina and E. maxima. nih.gov This combination was specifically designed to provide a broader spectrum of protection against the various pathogenic Eimeria species that can infect a poultry flock. nih.gov
Other combinations have also shown promise in research settings. Studies in rabbits with natural coccidial infections found that the concurrent use of this compound and toltrazuril (B1682979) was superior to the use of either drug alone, suggesting an augmented or synergistic effect. nih.gov More novel approaches include combining this compound with non-drug alternatives. An in-vitro study investigating a probiotic complex (containing Lactobacillus, Bifidobacteria, Enterococcus, and Streptococcus) with this compound found that the combination was the most effective treatment for inhibiting oocyst sporulation. nih.gov However, the in-vivo results of the same study were more complex, indicating that while the combination prevented mortality, it also resulted in unexpectedly higher lesion scores compared to this compound used alone. nih.gov
Research Findings on this compound Combination Therapies
| Combination Agents | Target Host/Parasite | Observed Effect | Source |
|---|---|---|---|
| Ethopabate, Sulfaquinoxaline, or Pyrimethamine | Poultry / Eimeria spp. | Extended and strengthened spectrum of activity. | poultrymed.com |
| Carbarsone | Turkeys / Eimeria spp. and Histomonas | No interference of efficacy; both drugs were effective against their target diseases when used in combination. | researchgate.net |
| Toltrazuril | Rabbits / Eimeria spp. | Concurrent use was superior to single-drug therapy, suggesting an augmented effect. | nih.gov |
| Probiotic Complex | Broiler Chickens / Eimeria tenella | In vitro: Significantly reduced oocyst sporulation. In vivo: Prevented mortality but resulted in higher lesion scores than this compound alone. | nih.gov |
Research into Rotation Strategies and Their Impact on Resistance Stability
The continuous use of a single anticoccidial drug, such as this compound, creates significant selection pressure that favors the emergence and spread of resistant Eimeria strains. To mitigate this, rotation strategies, which involve the alternating use of different anticoccidial agents or the integration of vaccines, have been researched as a means to preserve the efficacy of existing drugs and manage resistance. The core principle behind these strategies is to reduce the consistent selective pressure of a single compound, thereby potentially slowing the development of resistance or even restoring sensitivity in parasite populations.
One of the most promising rotation strategies involves the use of live coccidiosis vaccines. These vaccines introduce drug-sensitive strains of Eimeria into the poultry house environment. Through genetic recombination during the sexual stage of the parasite's life cycle, these vaccine strains can interbreed with the resident drug-resistant field strains. This process can lead to the reintroduction of drug-sensitivity genes into the parasite population, effectively diluting the prevalence of resistance.
Several studies have demonstrated the potential of this approach. Research has shown that alternating vaccination cycles with traditional anticoccidial drug programs can lead to an improvement in the sensitivity of Eimeria field populations to drugs that were previously losing effectiveness. For instance, a study by Dardi et al. (2015) indicated that three consecutive vaccination cycles could alter the resistance profile of Eimeria spp. on a farm, controlling coccidiosis for at least two flocks after the vaccination period. However, the same study also noted that some level of resistance began to re-emerge in the second cycle post-vaccination, suggesting that the number of vaccination cycles required to achieve full sensitivity may vary and that resistance can be a persistent issue.
The stability of this compound resistance in the absence of the drug or in the presence of other anticoccidials has been a subject of investigation. Some studies have shown that resistance to amproliam can be unstable. For example, strains of Eimeria tenella resistant to this compound became sensitive to the drug again after being propagated in birds treated with other anticoccidials. In contrast, other research has found that resistance to this compound in Eimeria acervulina persisted even after passage in the presence of monensin. This suggests that the stability of this compound resistance can vary depending on the Eimeria species and the specific rotation program implemented.
The table below summarizes findings from various studies on the impact of rotation and withdrawal of this compound on resistance stability.
| Eimeria Species | Experimental Condition | Outcome on this compound Resistance | Reference |
| Eimeria tenella | Propagation in birds given other drugs | Became sensitive | McLoughlin (1971) |
| Eimeria acervulina | Passage in the presence of monensin | Persisted | Jeffers & Challey (1973) |
| Eimeria spp. | Three consecutive vaccination cycles | Altered resistance profile, but some resistance re-emerged | Dardi et al. (2015) |
Development of Novel Molecular Interventions Targeting Resistance Pathways
The development of novel molecular interventions to combat this compound resistance is an area of growing research interest. These strategies aim to overcome resistance by targeting the specific molecular mechanisms that confer it. This compound is a structural analog of thiamine (vitamin B1) and its primary mode of action is the competitive inhibition of thiamine uptake by the parasite. It is understood that this compound blocks the thiamine transporter in Eimeria species, leading to a deficiency of this essential vitamin and subsequent disruption of carbohydrate metabolism.
Resistance to this compound is believed to arise from modifications in the molecular target, which is the thiamine transporter. Therefore, a key research focus is to characterize this transporter at the molecular level in both susceptible and resistant Eimeria strains. Identifying the specific genetic mutations that lead to a reduced affinity of the transporter for this compound, while still allowing for sufficient thiamine uptake for parasite survival, is a critical first step.
With advancements in molecular biology, several cutting-edge technologies are being explored for their potential to develop novel interventions:
Genetic Manipulation and Gene Editing: The advent of genetic manipulation tools for Eimeria, including the use of CRISPR/Cas9, opens up new avenues for studying and potentially reversing drug resistance. Researchers can now more readily create genetically modified parasites to study the function of specific genes related to drug resistance. For instance, it is now feasible to attempt to revert a mutated, resistant version of the thiamine transporter gene back to its susceptible form to confirm its role in resistance. While still in the research phase, these technologies could theoretically be used to develop strategies to re-sensitize resistant parasite populations.
Identification of Novel Drug Targets: A deeper understanding of the molecular pathways affected by this compound can lead to the identification of other critical components in the thiamine utilization pathway that could serve as new drug targets. By targeting a different step in the same essential metabolic process, it may be possible to develop new compounds that are effective against this compound-resistant strains.
Development of New Thiamine Analogs: With a detailed understanding of the structural changes in the this compound-binding site of the thiamine transporter in resistant parasites, it is possible to design and synthesize new thiamine analogs. These novel compounds could be engineered to bind effectively to the altered transporter, thereby overcoming the resistance mechanism.
The table below outlines some of the emerging molecular approaches and their potential applications in overcoming this compound resistance.
| Molecular Approach | Potential Application | Research Status |
| CRISPR/Cas9 Gene Editing | Reversion of resistance-conferring mutations in the thiamine transporter gene. | Experimental |
| Next-Generation Sequencing | Identification of specific mutations in the thiamine transporter gene of resistant strains. | Ongoing |
| Development of Novel Thiamine Analogs | Design of new drugs that can bind to the altered thiamine transporter in resistant parasites. | Conceptual/Early Stage |
While the development of these novel molecular interventions is still largely in the experimental and preclinical stages, they represent a promising future direction for the sustainable control of coccidiosis in the face of growing this compound resistance.
Dispositional and Pharmacokinetic Research Methodologies for Amprolium
Studies on Absorption and Distribution in Research Models
Research into the absorption and distribution of amprolium (B1666021) provides foundational knowledge on its movement and concentration within biological systems. These studies primarily utilize non-human models to elucidate the compound's behavior following administration.
Membrane Permeability Research
This compound's mechanism of action is intrinsically linked to membrane transport. It is a structural analogue of thiamine (B1217682) (vitamin B1) and functions as a competitive antagonist in the biochemical pathways of thiamine transport. neliti.com Research indicates that this compound competitively inhibits the active transport of thiamine, thereby blocking thiamine receptors on cell membranes. poultrymed.com This prevents parasites like coccidia from utilizing the essential vitamin. poultrymed.com Studies using in vitro models with chicken intestinal cells have been employed to quantify this interaction. neliti.com This competitive inhibition of a specific vitamin transport system is the primary characteristic of this compound's membrane permeability studied in research models.
Tissue Distribution Modeling and Analysis (Non-human models)
Investigations into the tissue distribution of this compound have been conducted across several non-human models, primarily in poultry, to understand its accumulation and persistence. Following administration, this compound distributes to various tissues. neliti.com
In broiler chickens, pharmacokinetic studies show that this compound can persist in most tissues for 72 hours after repeated administrations. nih.gov Specific residue studies in chickens have identified its presence in muscle, liver, kidney, and skin with subcutaneous fat. neliti.com One study utilizing ¹⁴C-labeled this compound found that residual concentrations varied across muscle, liver, and kidney samples. neliti.com In laying hens, a linear relationship has been observed between the concentration of this compound in feed and its subsequent concentration in egg yolk. neliti.com Other research indicates that in animals fed with this compound-containing feed, the compound can accumulate in the heart, kidney, liver, and brain. laboratuvar.com
Table 1: this compound Tissue Distribution in Non-Human Research Models This table is interactive. You can sort and filter the data.
| Animal Model | Tissue/Product | Research Finding | Source(s) |
|---|---|---|---|
| Broiler Chickens | Various Tissues | Persists in most tissues for 72 hours post-administration. | nih.gov |
| Broiler Chickens | Liver | Residual amounts detected ranged from 178 to 330 mcg/kg. | neliti.com |
| Broiler Chickens | Kidney | Residual amounts were below the limit of quantitative determination. | neliti.com |
| Broiler Chickens | Muscle | Residual amounts were detected after a 2-day waiting period. | neliti.com |
| Laying Hens | Egg Yolk | Concentration in yolk is linearly related to concentration in feed. | neliti.com |
| Animals (General) | Heart, Brain | Accumulation has been noted in these tissues. | laboratuvar.com |
Blood-Brain Barrier Transport Studies (in research models)
This compound's ability to cross the blood-brain barrier (BBB) is inferred from its known mechanism and observed neurological effects in animal models. As a thiamine analogue, it appears to utilize or interfere with thiamine's transport system across the BBB. neliti.com Studies in white mice have suggested that the transport mechanism for this compound across the blood-brain system is similar to that of thiamine. neliti.com The accumulation of this compound in the brain has been noted in animals receiving the compound in their feed. laboratuvar.com This transport into the central nervous system is significant, as insufficient thiamine intake in conjunction with this compound administration can lead to a decrease in thiamine concentration in tissues, including the brain. neliti.com
Metabolism and Biotransformation Pathways Research
The study of how this compound is metabolized and transformed within the body is crucial for understanding its clearance and the nature of its residues.
Identification and Characterization of this compound Metabolites (in research models)
While pharmacokinetic studies confirm that this compound is metabolized, the specific chemical structures of its metabolites are not extensively detailed in the reviewed scientific literature. Methodologies used in residue studies imply the existence of metabolites. For instance, a fluorimetric thiochromic method used in one study was reported to have a detection rate covering 73-79% of the total number of metabolites, though it did not identify them. neliti.com The standard approach for such research involves administering the compound to animal models and analyzing biological samples (e.g., plasma, urine, feces) using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of metabolites.
Enzymatic Biotransformation Studies In Vitro and In Vivo (Non-human)
Research indicates that this compound is rapidly eliminated from the body, primarily via the kidneys, which suggests an efficient clearance process. poultrymed.com However, specific studies identifying the enzymatic pathways responsible for the biotransformation of this compound, such as the involvement of cytochrome P450 (CYP) or other enzyme systems, were not detailed in the reviewed sources.
Generally, enzymatic biotransformation studies are conducted using a variety of in vitro and in vivo models. In vitro methods often utilize liver fractions, such as microsomes or S9 mix, which contain phase I and phase II metabolic enzymes. mdpi.com Primary hepatocytes from different species are also used to study metabolic pathways in a cellular context. bioivt.com These studies help to identify which specific enzymes (e.g., CYP isozymes) are responsible for a compound's metabolism, providing insight into potential drug-drug interactions and species differences in metabolism. bioivt.com
Excretion Research Methodologies for this compound
The elimination of this compound from the body is a critical aspect of its pharmacokinetic profile. Research into its excretion pathways primarily involves methodologies aimed at understanding how the compound is cleared through renal and biliary systems.
Renal and Biliary Clearance Investigations
Investigations into the excretion of this compound have largely centered on its clearance by the kidneys, with evidence pointing to it being the primary route of elimination in several species. poultrymed.com Methodologies to study renal clearance involve detailed analysis of urine and plasma concentrations, while biliary clearance studies, though less specific for this compound in available literature, would typically involve the collection and analysis of bile.
Research in dogs has provided significant insights into the renal handling of this compound. Studies show that at low plasma concentrations, this compound is cleared by the kidneys at a rate that approaches the renal plasma flow, which is indicative of active tubular secretion. nih.gov This secretion is characteristic of a transport mechanism for organic bases. Key findings from these investigations include:
The renal clearance of this compound is not affected by organic acids like p-aminohippurate (B12120003) or probenecid. nih.gov
Clearance is competitively inhibited by other quaternary bases, such as mepiperphenidol, confirming its secretion via the renal organic cation transport system. nih.gov
The clearance of this compound is influenced by urinary pH, with clearance decreasing as the urinary pH increases. nih.gov
Urine flow rate, within a substantial range, does not significantly alter the clearance of this compound at either high or low urinary pH. nih.gov
While renal excretion is well-documented, specific studies detailing the biliary clearance of this compound are not prominent in the available scientific literature. After oral administration, this compound is primarily excreted through feces, which may suggest a role for biliary excretion, but direct quantification is lacking. rwandafda.gov.rw Methodologies for investigating biliary excretion in animal models, which could be applied to this compound, include the use of bile duct-cannulated animals to allow for direct collection of bile. nih.gov Fecal recovery studies, often using radiolabeled compounds, are also a common approach to quantify the extent of drug elimination through non-urinary pathways, which would encompass biliary excretion. unc.edu
Advanced Pharmacokinetic Modeling and Simulation
To quantitatively describe the concentration-time course of this compound in the body, researchers employ advanced pharmacokinetic modeling and simulation techniques. These methods are essential for interpreting experimental data and understanding the disposition of the drug.
Population Pharmacokinetics in Animal Studies (non-human)
Population pharmacokinetics is a powerful methodology used to identify and quantify the sources of variability in drug concentrations among a population of subjects. This approach uses mathematical models to describe the drug's behavior and accounts for both explainable variability (due to factors like weight, age, or organ function) and unexplainable (random) inter-individual variability. Physiologically based pharmacokinetic (PBPK) models represent a sophisticated form of this approach, incorporating physiological and anatomical data of the species to simulate the absorption, distribution, metabolism, and excretion of a compound. mdpi.comnih.gov
Despite the utility of this approach in veterinary drug development for optimizing formulations and predicting safety, specific population pharmacokinetic models for this compound in non-human animal studies are not extensively reported in the publicly accessible scientific literature. The development of such a model would involve collecting pharmacokinetic data from a large and representative group of animals and analyzing it, often using nonlinear mixed-effects modeling software, to estimate population-level pharmacokinetic parameters and their variability.
Compartmental and Non-Compartmental Analysis Methodologies
Both compartmental and non-compartmental analyses are widely used to describe the pharmacokinetics of this compound from concentration-time data.
Compartmental Analysis involves developing a mathematical model consisting of one or more hypothetical compartments to describe the drug's disposition. Studies in chickens have successfully applied this methodology to this compound.
Two-Compartment Model: Following intravenous administration in broiler chickens, the plasma concentration-time profile of this compound is best described by a two-compartment open model. nih.govnih.gov This model assumes the drug distributes between a central compartment (representing blood and highly perfused tissues) and a peripheral compartment (representing less well-perfused tissues) before being eliminated from the central compartment.
One-Compartment Model: After oral administration in the same species, the data was best fitted to a one-compartment model. nih.gov This simpler model treats the entire body as a single, kinetically homogenous unit.
A notable finding in chickens is the observation of a "flip-flop" phenomenon after oral administration. nih.gov This occurs when the rate of absorption from the gut is slower than the rate of elimination from the body. Consequently, the terminal slope of the plasma concentration-time curve reflects the absorption rate constant (Ka) rather than the elimination rate constant (Kel). nih.gov
Non-Compartmental Analysis (NCA) , also known as model-independent analysis, calculates key pharmacokinetic parameters directly from the observed concentration-time data without assuming a specific compartmental model. While specific studies focusing solely on NCA for this compound's own pharmacokinetics are less detailed, this methodology is a standard tool used in pharmacokinetic research and has been employed in studies investigating the interaction of this compound with other drugs.
The table below presents pharmacokinetic parameters of this compound in chickens determined using compartmental analysis from two independent studies.
Pharmacokinetic Parameters of this compound in Chickens (Intravenous Administration)
| Parameter | Study 1 (Hamamoto et al., 2000) nih.gov | Study 2 (El-Kholy et al., 1999) nih.gov |
|---|---|---|
| Model | 2-Compartment | 2-Compartment |
| Elimination Half-life (t½β) | 0.21 h | 4.89 ± 0.3 h |
| Volume of Distribution (Vd) | 0.12 L/kg | 0.34 ± 0.005 L/kg (Vdss) |
| Total Body Clearance (Cl) | 1.32 L/h·kg | 0.562 ± 0.015 ml/kg/min |
Data presented as mean or mean ± standard deviation where available. Vdss refers to the volume of distribution at steady state.
Advanced Analytical and Bioanalytical Methodologies for Amprolium Quantification
Chromatographic Techniques for Amprolium (B1666021) Analysis
Chromatography, a powerful separation science, offers the selectivity and sensitivity required for the determination of this compound, often at trace levels. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique, with various modes adapted to handle the specific chemical properties of this compound. Gas Chromatography (GC) has also been explored, although its application is less common.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and robust technique for this compound quantification. Method development has focused on addressing the challenge of retaining and separating the highly polar this compound molecule from complex sample matrices. Several HPLC modes, including reversed-phase, hydrophilic interaction, ion-pair, and cation exchange chromatography, have been successfully applied.
Reversed-phase HPLC (RP-HPLC) is a widely used chromatographic technique, but it presents challenges for highly polar compounds like this compound, which may have little retention on nonpolar stationary phases and elute near the void volume. scispace.comjapsonline.com Despite this, several RP-HPLC methods have been developed, often in conjunction with ion-pairing agents to enhance retention.
One study detailed a simple, rapid, and sensitive RP-HPLC method for the simultaneous estimation of this compound hydrochloride (AMP) and Ethopabate (B1671619) (ETH) in a combination syrup. sciencepublishinggroup.comresearchgate.net The separation was achieved on a base deactivated silanol (B1196071) (BDS) C18 column with a mobile phase of methanol (B129727) and water (60:40 v/v) containing 0.5% heptanesulfonic acid sodium at a pH of 3.7. sciencepublishinggroup.comresearchgate.net This method demonstrated good linearity over concentration ranges of 48-480 µg/ml for this compound and 3-30 µg/ml for ethopabate, with a correlation coefficient (r²) of 0.99996 for both compounds. sciencepublishinggroup.comresearchgate.net
Another method developed for analyzing this compound and ethopabate in chicken feed utilized a C-8 column with a mobile phase of methanol-water (40:60) containing octanesulfonic acid, triethylamine, and acetic acid. nih.gov This approach achieved baseline separation with linearity over 10-180 ng for this compound. nih.gov Recovery studies from spiked feed samples showed excellent results, with a mean recovery of 99.4% for this compound. nih.gov
| Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| Combination Syrup | BDS C18 (250mm x 4.6mm, 5 µm) | Methanol:Water (60:40 v/v) with 0.5% Heptanesulfonic acid sodium (pH 3.7) | Not Specified | Linearity: 48-480 µg/ml (r² = 0.99996) | sciencepublishinggroup.comresearchgate.net |
| Chicken Feed | C-8 | Methanol:Water (40:60) with octanesulfonic acid, triethylamine, acetic acid | UV (274 nm) | Linearity: 10-180 ng; Recovery: 99.4% | nih.gov |
| Cattle & Chicken Muscle | C18 (250 × 4.6 mm, 5 µm) | Gradient elution with 20 mM Heptafluorobutyric acid (HFBA) and MeOH:ACN (1:1.8) | UV-vis | Linearity: r² > 0.997; LOQ: 0.13-0.18 mg/kg | researchgate.net |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular alternative to RP-HPLC for the analysis of polar compounds. researchgate.net This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes like this compound. researchgate.netchromatographyonline.com HILIC is particularly advantageous as it can increase retention, provide different selectivity compared to reversed-phase methods, and improve sensitivity when coupled with mass spectrometry (MS). chromatographyonline.com
A fast liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using HILIC was developed for this compound analysis in food samples like chicken muscle, eggs, and animal feed. researchgate.netnih.gov The method employed a Fused-Core HILIC column with an isocratic elution of acetonitrile (B52724) and a formic acid/ammonium (B1175870) formate (B1220265) buffer (60:40), allowing for the analysis of this compound in under 3 minutes. researchgate.netnih.gov This method demonstrated good precision with a relative standard deviation (RSD) below 13% and achieved low limits of detection (LODs) between 0.1 and 0.6 µg/kg. researchgate.netnih.gov
Another study developed and validated a stability-indicating HILIC method for this compound hydrochloride in a water-soluble powder formulation. japsonline.com This method used a zwitterionic HILIC (ZIC-HILIC) column with a mobile phase of 200mM ammonium acetate (B1210297) and acetonitrile (25:75 v/v) at a pH of 5.7. japsonline.com The ZIC-HILIC approach was also successfully used for the simultaneous determination of this compound hydrochloride, sulfaquinoxaline (B1682707) sodium, and Vitamin K3 in a veterinary powder, overcoming the poor retention observed in reversed-phase and ion-pair systems. scispace.com
| Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| Food (Meat, Eggs) | Fused-Core HILIC | Acetonitrile:Formic acid/ammonium formate buffer pH 4 (60:40) | MS/MS | Analysis time < 3 min; LODs: 0.1-0.6 µg/kg | researchgate.netnih.gov |
| Water Soluble Powder | ZIC-HILIC (250 mm × 4.6 mm, 5 µm) | 200mM Ammonium acetate:Acetonitrile (25:75 v/v), pH 5.7 | PDA (267 nm) | Stability-indicating method, well-resolved from degradation products. | japsonline.com |
| Veterinary Powder | ZIC-HILIC (250 mm × 4.6 mm, 5 µm) | 0.2 M Ammonium acetate:Acetonitrile (15:85 v/v), pH 5.7 | UV (263 nm) | Successfully separated three highly hydrophilic active ingredients. | scispace.comalquds.edu |
Ion-Pair Chromatography (IPC) is a technique used to separate ionic compounds on a reversed-phase column. technologynetworks.com It involves adding an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte. technologynetworks.com This reagent forms a neutral, hydrophobic ion pair with the analyte, increasing its retention on the nonpolar stationary phase. technologynetworks.com This approach is particularly useful for cationic compounds like this compound. researchgate.net
A method for determining this compound in complete feeds and premixes utilized isocratic ion-pair reversed-phase liquid chromatography. nih.govoup.com this compound was extracted with a methanol-water mixture containing 5mM dioctylsulfosuccinate (DOSS) as the ion-pairing reagent. The mobile phase consisted of 40% acetonitrile containing 4mM DOSS, 0.3% diethylamine, and 1% acetic acid. nih.govoup.com The method demonstrated good linearity from 2.5-50 µg/mL and a mean recovery of 100.1%. nih.govoup.com
In another study for the simultaneous analysis of this compound and decoquinate (B1670147) in muscle tissue, heptafluorobutyric acid (HFBA) was used as an ion-pair reagent to facilitate the retention of both drugs in the reversed-phase mode. researchgate.net This highlights the utility of IPC in methods designed to quantify multiple analytes with differing polarities.
| Matrix | Column | Ion-Pair Reagent | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Feeds and Premixes | Reversed-Phase | Dioctylsulfosuccinate (DOSS) | 40% Acetonitrile with DOSS, diethylamine, and acetic acid | UV (270 nm) | Linearity: 2.5-50 µg/mL; Recovery: 100.1% | nih.govoup.com |
| Chicken Feed | C-8 | Octanesulfonic acid | Methanol:Water (40:60) with ion-pair reagent, triethylamine, and acetic acid | UV (274 nm) | Linearity: 10-180 ng injected | nih.gov |
| Cattle & Chicken Muscle | C18 | Heptafluorobutyric acid (HFBA) | Gradient elution with 20 mM HFBA and MeOH:ACN | UV-vis | Simultaneous determination of this compound and decoquinate | researchgate.net |
Given that this compound exists as a cation, Cation Exchange Chromatography is a highly suitable and direct method for its analysis. rhhz.net This technique utilizes a stationary phase with negatively charged functional groups that electrostatically interact with and retain the positively charged this compound molecule.
A validated Community method for the quantification of this compound in premixtures and feedingstuffs is based on Cation Exchange HPLC coupled with Ultraviolet (UV) detection. nih.gov This official method reports strong performance characteristics, including a relative standard deviation for repeatability (RSDr) ranging from 1.9% to 5.0% and a relative standard deviation for reproducibility (RSDR) from 3.0% to 6.5%. The recovery rates for this method were reported to be in the range of 91% to 103%. nih.gov Cation exchange chromatography is frequently employed in monoclonal antibody purification and can be operated in a bind-elute mode, where the analyte of interest is bound to the column and later eluted by changing the mobile phase conditions, such as increasing the ionic strength. nih.gov
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography (GC) is another powerful separation technique, but its application for the analysis of this compound is less common than HPLC. tandfonline.com A primary challenge is that GC is best suited for volatile and thermally stable compounds. Polar and non-volatile molecules like this compound typically require a derivatization step to increase their volatility and improve their chromatographic behavior. mdpi.comsigmaaldrich.com The derivatization process involves chemically modifying the analyte, for example, by esterifying carboxyl groups and blocking amino groups, which can add time and complexity to the analytical workflow. mdpi.comsigmaaldrich.com While GC-MS methods have been reported for the determination of this compound, the necessity of derivatization is a significant drawback compared to liquid chromatography techniques like HILIC, which can analyze the polar compound directly. tandfonline.commdpi.com
Mass Spectrometry Applications for this compound
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the trace analysis of veterinary drug residues like this compound. Its high sensitivity and selectivity allow for the detection and quantification of this compound at very low concentrations.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been extensively validated for the trace analysis of this compound in various complex matrices such as animal feed, chicken tissues, and eggs. These methods demonstrate excellent performance characteristics in terms of linearity, precision, accuracy, and sensitivity.
A fast LC-MS/MS method utilizing a hydrophilic interaction liquid chromatography (HILIC) system has been developed for the analysis of this compound in food samples. nih.gov This method showed good precision with a relative standard deviation (RSD) of less than 13% and allowed for the determination of this compound down to the parts-per-billion (ppb) level, with limits of detection (LODs) between 0.1 and 0.6 µg/kg. nih.gov The method's validation, following regulatory guidelines, confirms its suitability for official control of this compound in feed. nih.gov
For determining residual this compound in bovine tissues, a method involving extraction with a phosphate (B84403) buffer solution followed by purification and analysis by LC-MS/MS has been established. researchgate.net This method demonstrated good linearity for this compound at concentrations ranging from 5 to 2000 µg/L, with a linear relative coefficient greater than 0.999. researchgate.net
The following table summarizes key validation parameters from a representative LC-MS/MS method for this compound analysis:
| Parameter | Result | Reference |
| Linearity Range | 5-2000 µg/L | researchgate.net |
| Correlation Coefficient (r²) | > 0.999 | researchgate.net |
| Precision (RSD) | < 13% | nih.gov |
| Limit of Detection (LOD) | 0.1 - 0.6 µg/kg | nih.gov |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for identifying and characterizing drug metabolites. While specific studies on the comprehensive metabolite profiling of this compound using HRMS are not detailed in the provided search results, the general capabilities of HRMS make it a highly suitable platform for such investigations. HRMS instruments, including Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, provide highly accurate mass measurements (typically <5 ppm deviation), which enables the determination of the elemental composition of metabolites and their fragments. This capability is crucial for distinguishing drug-related metabolites from endogenous compounds in complex biological matrices. The development of advanced data acquisition and processing techniques further enhances the ability of HRMS to perform both targeted and non-targeted metabolite identification.
Spectrophotometric, Electroanalytical, and Immunochemical Assays
Alongside chromatographic and mass spectrometric methods, other analytical techniques have been successfully applied to the quantification of this compound.
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of this compound, particularly in pharmaceutical formulations. nih.govresearchgate.net Several spectrophotometric methods have been developed for the simultaneous determination of this compound and other veterinary drugs, such as ethopabate and sulfaquinoxaline, in binary or ternary mixtures without the need for prior separation. nih.govekb.egekb.eg
These methods often employ mathematical techniques to resolve the overlapping spectra of the combined drugs. The developed methods have been validated according to ICH guidelines and have shown acceptable levels of accuracy and precision. nih.govekb.eg
The table below outlines different UV-spectrophotometric methods and their performance for this compound determination:
| Method | Wavelength(s) for this compound | Mean Percentage Recovery ± SD | Reference |
| First Derivative of Ratio Spectra | 234.7 nm | 99.76 ± 0.907 | nih.gov |
| Mean Centering of Ratio Spectra | 238.8 nm | 100.26 ± 1.018 | nih.gov |
| Dual Wavelength | 235.3 nm & 308 nm | 99.30 ± 1.097 | nih.gov |
| Ratio Difference | 239 nm & 310 nm | 99.27 ± 0.892 | nih.gov |
| Area Under the Curve (AUC) | 235.6-243 nm | 100.35 ± 1.031 | nih.gov |
| Double Divisor Ratio Derivative | 238.6 nm | 99.29 ± 0.84 | ekb.eg |
| Ratio Dual Wavelength | Not Specified | 98.93-100.45% ± 0.44-1.42 | ekb.eg |
Electrochemical methods, including potentiometry and voltammetry, provide alternative approaches for this compound quantification. researchgate.net These methods are often characterized by their simplicity, low cost, and potential for miniaturization.
Novel potentiometric sensors have been developed for the determination of this compound hydrochloride. rhhz.net These ion-selective electrodes (ISEs) have demonstrated a Nernstian response with slopes around 29-30 mV/decade over a concentration range of 10⁻⁶ to 10⁻² mol L⁻¹. rhhz.net The sensors have been successfully applied to the analysis of this compound in bulk powder, pharmaceutical formulations, and even chicken liver, indicating their practical utility. rhhz.net
Voltammetric methods have also been reported for the determination of this compound. researchgate.net For instance, a method using a carbon paste electrode modified with copper oxide or copper yttrium oxide has been developed for determining this compound hydrochloride by differential pulse voltammetry. researchgate.net This sensor exhibited a wide linear range from 1.0 x 10⁻⁸ to 1.0 x 10⁻³ M with a low detection limit of 2.32 x 10⁻⁹ M, enabling the quantification of this compound in pharmaceutical forms as well as in sheep meat and liver samples. researchgate.net
The following table summarizes the characteristics of developed electrochemical sensors for this compound:
| Method | Sensor Type | Linear Range | Limit of Detection (LOD) | Application | Reference |
| Potentiometry | Ion-Selective Electrodes | 10⁻⁶ - 10⁻² mol L⁻¹ | Not Specified | Bulk powder, pharmaceuticals, chicken liver | rhhz.net |
| Differential Pulse Voltammetry | Modified Carbon Paste Electrode | 1.0 x 10⁻⁸ – 1.0 x 10⁻³ M | 2.32 x 10⁻⁹ M | Pharmaceuticals, sheep meat and liver | researchgate.net |
Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound Detection
The development of an ELISA for a small molecule like this compound, which is not immunogenic on its own, requires a specialized approach involving hapten synthesis and antibody production. The most suitable format for detecting small molecules is the competitive ELISA.
Hapten Synthesis and Immunogen Preparation:
This compound, being a small molecule, cannot elicit an immune response to produce antibodies. Therefore, it must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to become immunogenic. This this compound-protein conjugate is known as an immunogen. The design of the hapten (a modified this compound molecule) is a critical step. A linker or spacer arm is typically introduced at a position on the this compound molecule that is not crucial for its characteristic structure. This ensures that the resulting antibodies will recognize the free this compound molecule.
For this compound, a potential strategy for hapten synthesis could involve modifying the pyridine (B92270) ring or the pyrimidine (B1678525) ring, away from the core structure that will be the primary epitope for antibody recognition. The choice of the spacer arm's length and chemical nature is also crucial for the successful production of specific antibodies.
Antibody Production:
Once the immunogen is synthesized, it is injected into host animals (commonly rabbits for polyclonal antibodies or mice for monoclonal antibodies) to trigger an immune response.
Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize different epitopes on the this compound molecule. They are relatively inexpensive and quick to produce.
Monoclonal Antibodies: These are a homogeneous population of antibodies that all recognize the same specific epitope on the this compound molecule. They offer high specificity and consistency, making them ideal for highly reproducible assays.
The choice between polyclonal and monoclonal antibodies depends on the desired assay characteristics, such as specificity and the need for a long-term, consistent supply.
Competitive ELISA Format:
A competitive ELISA is the most common format for detecting small molecules like this compound. In a typical indirect competitive ELISA format, the wells of a microtiter plate are coated with a conjugate of this compound and a protein (this can be the same or a different protein than the one used for the immunogen to improve assay sensitivity).
The assay proceeds as follows:
A known amount of anti-amprolium antibody and the sample (or standard) are added to the coated wells.
Free this compound in the sample competes with the this compound-protein conjugate on the plate for binding to the limited number of antibody binding sites.
After an incubation period, the plate is washed to remove unbound antibodies and other components.
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary anti-amprolium antibody is added.
After another washing step, a substrate for the enzyme is added, which results in a color change.
The intensity of the color is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample leads to less antibody binding to the plate, resulting in a weaker color signal.
Assay Performance Characteristics:
The performance of the developed ELISA is evaluated based on several key parameters:
| Parameter | Description | Typical Value for a Veterinary Drug ELISA |
| IC50 Value | The concentration of this compound that causes 50% inhibition of the maximum signal. It is a measure of the assay's sensitivity. | ng/mL range |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably distinguished from a blank sample. | Sub-ng/mL to low ng/mL range |
| Linear Working Range | The range of this compound concentrations over which the assay is linear and provides accurate and precise results. | Typically spans 2-3 orders of magnitude |
| Specificity (Cross-Reactivity) | The ability of the antibody to bind specifically to this compound and not to other structurally related compounds or matrix components. | Low cross-reactivity with other coccidiostats or thiamine (B1217682) |
| Accuracy and Precision | Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. | Expressed as percent recovery and coefficient of variation (%CV) |
Sample Preparation Methodologies for this compound Analysis
Effective sample preparation is a critical step in the analytical workflow for this compound quantification. Its primary goal is to extract this compound from the sample matrix and remove interfering substances that could affect the accuracy and sensitivity of the analytical method. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., animal tissue, feed, eggs) and the analytical method being used.
Solid-Phase Extraction (SPE) Development and Optimization
Solid-phase extraction is a widely used technique for the cleanup and pre-concentration of this compound from complex matrices. The development of an SPE method involves the selection of an appropriate sorbent and the optimization of the extraction procedure.
Sorbent Selection:
Given this compound's polar and cationic nature, several types of SPE sorbents can be considered:
Reversed-Phase Sorbents (e.g., C18, C8): These non-polar sorbents are suitable for retaining this compound under aqueous conditions, often with the addition of an ion-pairing agent to enhance retention.
Cation-Exchange Sorbents (e.g., SCX): These sorbents are highly effective at retaining the positively charged this compound molecule. Elution is typically achieved by using a buffer with a high ionic strength or a high pH to neutralize the charge on the sorbent or the analyte.
Polymeric Sorbents (e.g., Oasis HLB): These sorbents offer a mixed-mode retention mechanism (hydrophilic-lipophilic balance) and can retain a wide range of compounds, including polar compounds like this compound.
Optimization of the SPE Procedure:
The SPE procedure consists of four main steps, each requiring optimization:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by water or a buffer to ensure reproducible retention.
Loading: The sample extract is passed through the SPE cartridge. The flow rate is optimized to allow for sufficient interaction between this compound and the sorbent.
Washing: The cartridge is washed with a solvent that is strong enough to remove interfering compounds but weak enough to leave this compound retained on the sorbent.
Elution: this compound is eluted from the sorbent using a solvent that disrupts the interaction between the analyte and the sorbent. The choice of elution solvent and its volume are critical for achieving high recovery.
A study on the determination of this compound in chicken feed utilized a CN (cyanopropyl) SPE cartridge for sample cleanup of a methanolic extract nih.gov.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Solvent Selection:
The choice of the organic solvent is crucial for the efficient extraction of amproliam. Since this compound is soluble in water and methanol, and practically insoluble in less polar organic solvents like ether and chloroform, a suitable LLE method might involve a "salting-out" effect to partition this compound into a more polar organic solvent. Acetonitrile is a commonly used solvent for extracting veterinary drugs from tissues.
Optimization of Extraction Conditions:
Several factors need to be optimized to maximize the recovery of this compound:
pH of the Aqueous Phase: The pH of the sample extract can be adjusted to ensure this compound is in its most extractable form.
Solvent-to-Sample Ratio: The volume ratio of the organic solvent to the aqueous sample extract affects the extraction efficiency.
Mixing Time and Method: The duration and intensity of mixing (e.g., vortexing, shaking) are important for achieving equilibrium between the two phases.
Number of Extractions: Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume.
A study on the determination of multiple coccidiostats in eggs employed a combination of LLE and SPE for sample preparation nih.gov.
Ultrafiltration Techniques
Ultrafiltration is a filtration technique that uses a semi-permeable membrane to separate molecules based on their size. It is particularly useful for removing high-molecular-weight interfering substances, such as proteins and fats, from sample extracts.
For the analysis of this compound in biological matrices like plasma or tissue homogenates, ultrafiltration can be a simple and effective cleanup step. The sample extract is passed through an ultrafiltration membrane with a specific molecular weight cutoff (MWCO). This compound, being a small molecule, will pass through the membrane, while larger molecules like proteins will be retained. This can significantly reduce matrix effects and protect the analytical instrumentation.
Matrix Effects and Interference Mitigation Research
Matrix effects are a common challenge in the analysis of trace-level compounds in complex matrices, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
Research into the analysis of this compound has identified specific interfering compounds. For instance, a study using LC-MS/MS found that L-carnitine can cause a significant matrix ion enhancement in the signal of this compound nih.gov. To mitigate this, the researchers proposed the addition of a small amount of L-carnitine to both the standards and the sample extracts to normalize the response nih.gov.
Other strategies to mitigate matrix effects include:
Effective Sample Cleanup: Thorough sample preparation using techniques like SPE or LLE to remove as much of the interfering matrix as possible.
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components.
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Analytical Method Validation and Quality Assurance in this compound Studies
The validation of an analytical method is essential to ensure that it is fit for its intended purpose and provides reliable, reproducible, and accurate results. Quality assurance (QA) encompasses all the procedures and protocols put in place to ensure the quality and integrity of the analytical data.
Method Validation Parameters:
Analytical methods for this compound quantification are validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) amsbiopharma.com. The key validation parameters include:
| Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
A validated HPLC method for this compound hydrochloride reported linearity over a range of 48-480 µg/ml with a correlation coefficient (r²) of 0.99996 sciencepublishinggroup.com.
Quality Assurance in this compound Studies:
A robust quality assurance program is crucial for laboratories conducting this compound analysis. Key elements of a QA program include:
Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures.
Certified Reference Materials (CRMs): Using CRMs for calibration and quality control to ensure the traceability of measurements.
Quality Control (QC) Samples: Analyzing QC samples with known concentrations of this compound alongside the test samples to monitor the performance of the method.
Proficiency Testing (PT): Participating in inter-laboratory comparison studies to assess the laboratory's performance against other laboratories.
Documentation and Record Keeping: Maintaining detailed records of all analytical work, including sample receipt, preparation, analysis, and data reporting.
The Association of American Feed Control Officials (AAFCO) has established method performance criteria for the determination of this compound in animal feed, which can serve as a benchmark for quality assurance aafco.org.
Validation Parameters (Linearity, Accuracy, Precision, Specificity, LOD, LOQ)
Method validation is a cornerstone of analytical science, providing documented evidence that a procedure is suitable for its intended purpose. For this compound quantification, validation is typically performed according to guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). fapas.comjapsonline.com Key parameters assessed include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For this compound, linearity is established by analyzing a series of standards across a defined concentration range.
A reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of this compound hydrochloride (HCl) and ethopabate showed a linear range of 48-480 µg/mL for this compound with a high correlation coefficient (r²) of 0.99996. researchgate.net Another HPLC method, developed for a powder formulation containing this compound HCl, sulfaquinoxaline sodium, and vitamin K3, established linearity for this compound in the range of 12-26 µg/mL with a correlation coefficient of 0.9998.
A zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) method demonstrated linearity for this compound HCl in the range of 12-36 µg/mL with a regression equation of y = 48563x + 1098.3 and an r² of 0.9998. oup.com Similarly, a TLC-densitometric method established linearity for this compound over a concentration range of 0.4–10 µ g/spot . ekb.eg
Table 1: Linearity of Various Analytical Methods for this compound Quantification
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r or r²) | Reference |
|---|---|---|---|---|
| RP-HPLC | This compound HCl | 48-480 µg/mL | 0.99996 (r²) | researchgate.net |
| HPLC | This compound HCl | 12-26 µg/mL | 0.9998 (r) | |
| ZIC-HILIC | This compound HCl | 12-36 µg/mL | 0.9998 (r²) | oup.com |
| TLC-Densitometry | This compound HCl | 0.4–10 µg/spot | Not Specified | ekb.eg |
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage recovered is calculated.
For the ZIC-HILIC method, accuracy was evaluated by spiking the placebo with this compound HCl at five different concentration levels (50% to 150% of the labeled amount). oup.com The recovery data showed results between 97.8% and 102%, with a relative standard deviation (RSD) of less than 2.0%, fulfilling the acceptance criteria. An ion-pair reverse-phase liquid chromatographic method reported a mean recovery of 100.1% as determined by standard addition to commercial feed samples.
Table 2: Accuracy (Recovery) Data for this compound Quantification
| Analytical Method | Matrix | Spiked Concentration Levels | Mean Recovery (%) | Reference |
|---|---|---|---|---|
| ZIC-HILIC | Water Soluble Powder Placebo | 50% - 150% of labeled amount | 97.8 - 102 | oup.com |
| Ion-Pair RP-LC | Commercial Feed Samples | Not Specified | 100.1 | |
| TLC-Densitometry | Bulk Powder | Not Specified | 100.72 | ekb.eg |
Precision
Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision).
In the validation of a ZIC-HILIC method, intermediate precision was assessed by two analysts on different days using different equipment. The assay results for this compound HCl revealed an RSD of 1.38%, which is within the acceptable limit of 2.0%. oup.com For a TLC-densitometric method, intraday and interday variations were evaluated by analyzing this compound at concentrations of 5, 7, and 9 µ g/spot , with the RSD% for repeatability and intermediate precision being 0.654–1.096% and 0.884–1.531%, respectively. ekb.eg An ion-pair reverse-phase LC method demonstrated satisfactory precision with coefficients of variation ranging from less than 1% to 4.5% on commercial samples.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
For stability-indicating methods, specificity is demonstrated through forced degradation studies. In one such study, a ZIC-HILIC method was shown to be specific by separating the this compound peak from degradation products generated under stress conditions (acid, base, oxidation, heat, and light) and from the formulation's excipients (placebo). oup.com The comparison of chromatograms of the placebo, standard, and sample solutions confirmed that there was no interference at the retention time of this compound. oup.com Similarly, a comprehensive HPLC-diode array detection method was able to resolve this compound and ethopabate from their forced-degradation products and from this compound's related substance, 2-picoline.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These sensitivity parameters are crucial for analyzing low levels of this compound, for instance, in residue analysis. A ZIC-HILIC method determined the LOD and LOQ for this compound HCl to be 0.015 µg/mL and 0.05 µg/mL, respectively, based on a signal-to-noise ratio of 3 and 10. oup.com A TLC-densitometric method reported an LOD of 0.061 µ g/spot and an LOQ of 0.184 µ g/spot for this compound. ekb.eg An RP-HPLC method for this compound HCl and ethopabate found the LOD and LOQ for this compound to be 2.002 µg/mL and 3.037 µg/mL, respectively. nih.gov
Table 3: Sensitivity Parameters for Various this compound Quantification Methods
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| ZIC-HILIC | 0.015 µg/mL | 0.05 µg/mL | oup.com |
| TLC-Densitometry | 0.061 µg/spot | 0.184 µg/spot | ekb.eg |
| RP-HPLC | 2.002 µg/mL | 3.037 µg/mL | nih.gov |
| LC-MS/MS (in food) | 0.1 - 0.6 µg/kg | Not Specified |
Stability-Indicating Assay Development
A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities. The development of such assays for this compound is essential for assessing the stability of its pharmaceutical formulations. This is typically achieved by subjecting the drug to forced degradation under various stress conditions as recommended by ICH guidelines. oup.comnih.gov
The common stress conditions applied to this compound for forced degradation studies include:
Acid Hydrolysis: Treatment with acids like 0.1 N or 1.0 N hydrochloric acid. oup.comnih.gov
Base Hydrolysis (Alkaline): Treatment with bases such as 0.1 N or 1.0 N sodium hydroxide. oup.comnih.gov
Oxidation: Exposure to oxidizing agents like 3% hydrogen peroxide. oup.com
Thermal Degradation: Exposing the drug to dry heat (e.g., at 105°C). oup.com
Photolytic Degradation: Exposing the drug to UV light (e.g., at 254 nm). oup.com
In the development of a ZIC-HILIC method, this compound HCl was subjected to these five stress conditions. oup.com The results indicated that the most significant degradation occurred under alkaline and oxidative conditions. oup.com The method was able to successfully resolve the main this compound peak from all the degradation products formed, proving its stability-indicating capability. fapas.comoup.comresearchgate.net The peak purity index for this compound was found to be not less than 0.9987, which is above the accepted limit of 0.990, confirming the specificity of the method in the presence of degradants. oup.com
Another study developed a comprehensive stability-indicating HPLC method for the simultaneous determination of this compound HCl and ethopabate. This method also employed forced degradation studies and successfully separated the parent drugs from their degradation products, demonstrating its utility for stability testing of the combined dosage form. The ability to separate the drug from its degradation products is crucial for ensuring that only the intact, active drug is measured, which is vital for quality control and for determining the shelf-life of a product.
Interlaboratory Comparison and Proficiency Testing Studies
For this compound, interlaboratory studies have been conducted to validate and standardize analytical methods. The Association of Official Analytical Chemists (AOAC) has organized collaborative studies for the determination of this compound in animal feeds. In one such study, the official final action method for this compound was modified, and a premix containing 0.5% this compound was analyzed by multiple laboratories using both the modified and the official methods. The study found that the modification improved the recovery of the drug, making the method suitable for both premixes and finished feeds.
Furthermore, proficiency testing schemes are commercially available for veterinary drug residue analysis, which often include this compound. For instance, Fapas®, a leading proficiency testing provider, offers a test for coccidiostats, including this compound, in poultry feed. Such programs allow laboratories that routinely test for this compound to monitor their performance against their peers, identify potential analytical problems, and demonstrate the reliability of their results to customers and regulatory bodies. Successful participation in these PT schemes provides external validation of a laboratory's testing capabilities and fosters confidence in the data generated for quality control and regulatory purposes.
Environmental Dynamics and Fate of Amprolium
Environmental Presence and Distribution Research
The entry of amprolium (B1666021) into the environment is primarily linked to its use in poultry farming. A significant portion of the compound is excreted unchanged in the feces and urine of treated animals. researchgate.net Consequently, the application of poultry manure as agricultural fertilizer is a principal pathway for its introduction into terrestrial and aquatic systems. researchgate.net
Detection in Aquatic Systems (Surface Water, Groundwater, Wastewater)
Once introduced into the terrestrial environment, this compound has the potential to migrate into various aquatic compartments. Contamination of surface water and groundwater can occur through runoff and leaching from agricultural lands where this compound-containing manure has been applied. researchgate.net
While direct, widespread monitoring data for this compound in aquatic systems appears limited in publicly available research, environmental fate models have been used to estimate its potential concentrations. Based on usage patterns, a predicted environmental concentration (PEC) for this compound in surface water has been calculated at 54 µg/L. nih.gov Research into methods for removing this compound from water further indicates its recognized potential as an aquatic contaminant. researchgate.net However, comprehensive field studies detailing measured concentrations in various wastewater, surface water, and groundwater sources are not extensively documented in the reviewed scientific literature.
Occurrence and Persistence in Soil and Sediment Studies
The primary reservoir for this compound in the environment is soil, following the application of contaminated manure. researchgate.net Modeling studies have predicted the environmental concentration in soil (PECsoil) to be approximately 2,905 µg/kg. nih.gov From the soil, the compound can be transported to sediments in adjacent water bodies, with a predicted environmental concentration in sediment (PECsediment) of 2,813 µg/kg. nih.gov
The persistence and mobility of this compound in soil are dictated by its adsorption characteristics and degradation rate. Adsorption studies, following OECD guideline 106, have been conducted on various soil types. The resulting Freundlich adsorption coefficients, normalized to organic carbon content (Koc), indicate how strongly this compound binds to soil particles. Higher Koc values suggest stronger binding and lower mobility. The data shows variability in adsorption across different soil types, with the highest sorption observed in clay soil. nih.gov
Table 1: Freundlich Adsorption Coefficients (Koc) of this compound in Various Soils Data sourced from a GLP-compliant soil adsorption/desorption study. nih.gov
The persistence of this compound in soil is measured by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. Studies show that this compound has a moderate persistence in soil, with a geometric mean DT50 of 54.3 days when incubated at 20°C. nih.govresearchgate.net This dissipation rate is influenced by soil properties; for instance, degradation was observed to be slower in clay soil, which is consistent with the higher sorption observed in this soil type. nih.gov When adjusted for a more temperate climate of 12°C, the geometric mean DT50 extends to 116 days. nih.govresearchgate.net
Table 2: Dissipation Half-Life (DT50) of this compound in Different Aerobic Soils at 20°C Data from a laboratory soil degradation study. nih.govresearchgate.net
Environmental Transformation and Degradation Pathways
Photodegradation Mechanisms and Kinetics
Photodegradation, or photolysis, is a process where chemical compounds are broken down by light. For substances present in surface waters or on the soil surface, this can be a significant degradation pathway. However, based on available scientific literature, including regulatory assessments, specific studies detailing the photodegradation mechanisms, quantum yield, and degradation kinetics for this compound in aqueous or soil systems have not been reported. nih.gov
Microbial Degradation Processes in Environmental Matrices
However, specific information on the biodegradation of this compound in water is noted as being unavailable in a 2018 assessment by the EFSA FEEDAP Panel. nih.gov While degradation is observed in soil, studies identifying the specific microbial species responsible for this compound transformation or elucidating the metabolic pathways involved are not detailed in the reviewed literature.
Hydrolysis and Other Abiotic Transformation Studies
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. The rate of hydrolysis is often dependent on pH and temperature and can be a key abiotic degradation pathway for some compounds in aquatic environments. For this compound, regulatory bodies have noted that no information is available on its hydrolysis in water. nih.gov
Some stability-indicating analytical studies have subjected this compound to forced degradation conditions, including basic hydrolysis and oxidation. One such study noted approximately 19% degradation under these stress conditions. While this suggests that abiotic degradation is possible under certain chemical conditions, detailed kinetic studies under environmentally relevant pH and temperature ranges have not been reported.
Sorption and Mobility in Environmental Matrices
The behavior of this compound in the environment, particularly its tendency to remain in the soil or move into water systems, is dictated by its sorption and mobility characteristics. These processes are influenced by the chemical properties of this compound and the physical and chemical characteristics of the environmental matrix, such as soil.
The interaction between this compound and soil particles is a critical factor in determining its environmental fate. Adsorption/desorption studies are used to quantify this interaction, often employing batch equilibrium methods. The data from these studies are typically fitted to isotherm models, such as the Freundlich and Langmuir models, to derive coefficients that describe the sorption potential.
Research indicates that this compound's sorption to soil is influenced by soil properties like organic carbon content and pH. nih.gov The Freundlich model has been effectively used to describe the adsorption of this compound in various soil types. nih.govresearchgate.net The Freundlich adsorption coefficient (Kf), which indicates the adsorption capacity, and the organic carbon-normalized adsorption coefficient (Koc), are key parameters derived from these studies.
A study conducted across five different soil types (sand, loamy sand, sandy loam, loam, and clay) provided detailed insights into this compound's sorption behavior. nih.gov The results showed that the highest sorption occurred in clay soil. nih.govresearchgate.net While this compound has a pKa of 4.65, indicating that the molecule's charge state changes with pH, the study did not find a clear pH dependence on sorption across the tested soils, which ranged in pH from 5.2 to 7.2. nih.govresearchgate.net
The detailed findings from the multi-soil study are presented below.
Table 1: Freundlich Adsorption Coefficients for this compound in Various Soils Data sourced from a study on this compound's environmental safety. nih.gov
| Soil Type | % Organic Carbon (%OC) | pH | Freundlich Constant (Kf) | Adsorption Freundlich Exponent (1/n) | Organic Carbon Adsorption Coefficient (Koc) [mL/g] |
| Sand | 0.66 | 5.2 | 8.780 | 0.7053 | 1,330 |
| Loamy Sand | 1.77 | 5.5 | 25.645 | 0.8785 | 1,449 |
| Sandy Loam | 0.94 | 6.8 | 9.462 | 0.7596 | 1,006 |
| Loam | 2.26 | 7.2 | 31.254 | 0.7084 | 1,382 |
| Clay | 1.66 | 7.1 | 74.148 | 0.7805 | 4,466 |
| Arithmetic Mean | 29.86 | 0.77 | 1,928 | ||
| Geometric Mean | 21.81 | 0.76 | 1,643 |
The data indicates that this compound generally has a moderate to high potential for adsorption to soil, with Koc values exceeding 1,000 mL/g in all tested soils. The exponent 1/n, which relates to the favorability of adsorption, was less than 1 in all cases, suggesting favorable adsorption.
The potential for this compound to leach through the soil profile and contaminate groundwater is inversely related to its soil sorption. Compounds with high Koc values tend to be less mobile and have a lower leaching potential.
Based on the geometric mean Koc value of 1,643 mL/g from sorption studies, this compound is expected to have low mobility in soil. nih.gov However, environmental risk assessments often take a conservative approach. For instance, in one assessment, the lowest observed Koc value of 1,006 L/kg was used for further risk calculations to represent a worst-case scenario for leaching. researchgate.net
Modeling studies that calculate the Predicted Environmental Concentration (PEC) in groundwater are used to estimate leaching potential under specific environmental scenarios. These models incorporate data on sorption (Koc), degradation half-life (DT50), and application rates. Even using conservative inputs, such as a long degradation half-life, modeling has suggested that the risk to the environment from this compound is low. nih.goveuropa.eu The low mobility suggested by the high sorption coefficients is a key factor in this assessment.
Ecotoxicological Research Methodologies and Environmental Risk Assessment
Assessing the potential environmental risk of this compound involves a combination of standardized ecotoxicological testing and predictive modeling.
The ecotoxicological profiling of this compound involves a suite of tests on various non-target organisms to determine potential adverse effects. Methodologies are often based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Key components of the methodological approach include:
Analytical Method Development : A prerequisite for any environmental study is the ability to accurately measure the concentration of the substance in different matrices. For this compound, methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated for its determination in environmental samples like water and in feed. researchgate.netresearchgate.netnih.gov These sensitive methods allow for the detection of this compound at trace levels (ng/L or µg/kg). researchgate.netnih.gov
Terrestrial Ecotoxicology : To assess the risk to the terrestrial compartment, studies are conducted on soil organisms and plants. For terrestrial plants, seedling emergence and growth tests are performed on multiple species. In one study, no adverse effects were observed; instead, some positive growth effects were noted. researchgate.net Consequently, No Observed Adverse Effect Levels (NOAEL) were established rather than No Observed Effect Concentrations (NOEC). researchgate.net Radish (Raphanus sativus) was identified as the most sensitive species tested. researchgate.net
Aquatic Ecotoxicology : The potential impact on aquatic ecosystems is evaluated using a range of organisms. Studies on zebrafish (Danio rerio) embryos have been used to investigate acute toxicity and developmental effects. tandfonline.comtandfonline.com Such studies measure endpoints like hatching rates and look for markers of oxidative stress to determine the effects of different concentrations of this compound. tandfonline.comtandfonline.com
Table 2: Ecotoxicological Data (NOAEL) for this compound on Terrestrial Plants Data represents the No Observed Adverse Effect Level (NOAEL) in mg this compound/kg soil for shoot length and fresh weight biomass. researchgate.net
| Endpoint | Raphanus sativus (Radish) | Triticum aestivum (Wheat) | Allium cepa (Onion) | Cucumis sativus (Cucumber) | Phaseolus vulgaris (Bean) | Solanum lycopersicum (Tomato) |
| NOAEL (mg/kg) | 127.0 | 255.4 | 510.9 | 510.9 | 510.9 | 510.9 |
Environmental fate and exposure models are computational tools used to predict the distribution, concentration, and ultimate fate of chemicals released into the environment. researchgate.netrsc.org These models are essential for environmental risk assessment, as they integrate data on a chemical's properties with environmental characteristics to estimate exposure levels.
For this compound, environmental fate modeling is a key part of the risk assessment process. nih.gov The models simulate its behavior in soil and water, considering processes like degradation, sorption, and leaching.
Key aspects of modeling for this compound include:
Input Parameters : The models require specific input data, including the substance's application rate, its soil sorption coefficient (Koc), and its degradation rate in soil (DT50). nih.gov For this compound, a geometric mean DT50 of 54.3 days in soil has been reported, although a worst-case value of 1,000 days is sometimes used in conservative risk assessments. nih.gov
Exposure Models : Standardized models are often used to calculate the Predicted Environmental Concentration (PEC). For example, models like FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) are employed in regulatory assessments to predict concentrations in groundwater and surface water. fraunhofer.de These calculations help determine if the predicted concentrations are below the levels that might cause harm to ecosystems (Predicted No-Effect Concentration, PNEC).
Risk Characterization : The final step involves comparing the predicted exposure concentrations (PEC) with the ecotoxicological endpoint values (e.g., NOEC or PNEC). The ratio of these values (PEC/PNEC) is used to characterize the risk. For this compound, risk assessments have concluded that its use as a feed additive does not pose a risk to the environment, based on these modeling approaches. nih.goveuropa.eu
Interactions of Amprolium with Biological Systems and Other Chemical Entities
Drug-Drug Interaction Research In Vitro and In Vivo (Non-human models)
Amprolium's interactions with other chemical compounds have been a subject of research, particularly in veterinary contexts where multiple therapeutic agents may be administered concurrently. These studies, conducted in both laboratory settings (in vitro) and non-human animal models (in vivo), reveal a range of pharmacokinetic and pharmacodynamic effects.
Pharmacokinetic Interaction Mechanisms (e.g., enzyme induction/inhibition)
Pharmacokinetic studies investigate how one drug affects the absorption, distribution, metabolism, and excretion (ADME) of another. Research in non-human models, primarily broiler chickens, has shown that This compound (B1666021) can significantly alter the pharmacokinetic profiles of co-administered drugs.
A notable example is the interaction between this compound and the antibiotic amoxicillin (B794). In a study involving broiler chickens, pre-treatment with this compound led to a significant decrease in the maximum plasma concentration (Cmax) of subsequently administered amoxicillin. nih.gov Concurrently, the total body clearance of amoxicillin was significantly increased in the this compound-treated group. nih.gov These findings suggest that this compound may influence the metabolic pathways or transport mechanisms responsible for amoxicillin's elimination, leading to lower systemic exposure and potentially impacting its therapeutic efficacy. nih.gov
The table below summarizes the key pharmacokinetic parameters of amoxicillin when administered alone versus after pre-treatment with this compound in broiler chickens.
Table 1: Effect of this compound Pre-treatment on Amoxicillin Pharmacokinetic Parameters in Broiler Chickens
| Parameter | Amoxicillin Alone | Amoxicillin with this compound Pre-treatment | Percentage Change |
|---|---|---|---|
| Cmax (μg/ml) | 14.38 ± 0.373 | 12.36 ± 0.506 | ↓ 14.05% |
| Cltot (L/kg) | 1.20 ± 0.028 | 1.43 ± 0.089 | ↑ 19.17% |
Data sourced from a study on pharmacokinetic interactions in broiler chickens. nih.gov
Similar pharmacokinetic interactions have been observed with other antibiotics. For instance, when this compound was administered with tylvalosin (B1682567) to chickens, it altered the pharmacokinetic parameters of the antibiotic. nih.gov Such interactions are of significant interest in poultry production, where anticoccidial agents are often used prophylactically in feed, which may coincide with antibiotic treatments for bacterial infections. nih.gov The research underscores the need to consider these interactions, as they may necessitate adjustments to therapeutic protocols. nih.gov
Pharmacodynamic Synergism or Antagonism Studies
Pharmacodynamic interactions involve the effects of drugs on the body and the mechanisms by which those effects are produced. Research has focused on combining this compound with other agents to enhance its anticoccidial activity (synergism) or to investigate potential negative interactions (antagonism).
Synergistic Interactions: To broaden its spectrum of activity against various Eimeria species, this compound has been effectively combined with other compounds. Combinations with ethopabate (B1671619) and sulfaquinoxaline (B1682707) have been shown to extend and strengthen this compound's efficacy. researchgate.netveterinaryworld.org Ethopabate, an analogue of para-aminobenzoic acid (PABA), works by inhibiting folic acid biosynthesis in the parasite. veterinaryworld.org This complementary mechanism of action allows the combination to target different metabolic pathways within the coccidia, providing a more comprehensive anticoccidial effect. This compound is particularly effective against Eimeria tenella and Eimeria necatrix, while sulfonamides like sulfaquinoxaline show greater activity against intestinal species such as Eimeria acervulina. researchgate.net The combination, therefore, provides broader protection. researchgate.net
Complex Interactions (Synergism and Antagonism): The interaction between this compound and probiotics presents a more complex picture. In vitro studies have demonstrated a synergistic effect where the combination of this compound and a probiotic complex significantly inhibited the sporulation of E. tenella oocysts more effectively than either agent alone. veterinaryworld.orgnih.gov
However, this synergy did not consistently translate to in vivo models. In a study on broiler chickens infected with E. tenella, the co-administration of this compound and probiotics resulted in unexpectedly higher intestinal lesion scores compared to groups treated with this compound alone. veterinaryworld.orgnih.gov This suggests a potential antagonistic interaction or a lack of synergistic benefit in a live biological system. veterinaryworld.orgnih.gov The precise reasons for this discrepancy are not fully understood but may involve alterations in the gut environment, such as pH changes, or complex interactions between the probiotics, the host's gut microbiota, and the drug. researchgate.net
This compound-Nutrient Interactions Research
Impact on Vitamin B1 (Thiamine) Absorption and Metabolism in Research Models
The primary and most well-documented interaction of this compound is with thiamine (B1217682) (Vitamin B1). This compound is a structural analogue of thiamine, and its mechanism of action is based on competitive antagonism of this essential vitamin. researchgate.netmdpi.com
Research has established that this compound competitively inhibits the active transport systems responsible for thiamine uptake in Eimeria parasites. researchgate.netmdpi.com The parasite's thiamine transport mechanism is significantly more sensitive to inhibition by this compound than that of the host animal, which is the basis for its selective toxicity. researchgate.netmdpi.com By blocking thiamine uptake, this compound deprives the parasite of a crucial cofactor required for carbohydrate metabolism, leading to its starvation and inhibition of development, particularly during the schizont stage when the demand for thiamine is highest. veterinaryworld.orgmdpi.com
In vivo studies dating back to the 1960s have explored this competitive relationship, demonstrating how this compound competes with thiamine for absorption in the small intestine of poultry. frontiersin.org While the host's transport systems are less sensitive, high concentrations of this compound can potentially affect the host's thiamine status. However, this effect can be reversed by supplementing with additional thiamine. veterinaryworld.org
Modulation of Host Microbiome Composition (research perspective)
The interaction between this compound and the host gut microbiome is an emerging area of research, with many studies identifying it as a field requiring further investigation. researchgate.netnih.gov The gut microbiome plays a critical role in host health, and its composition can be influenced by various factors, including pathogens and therapeutic agents.
Direct research on this compound's sole effect on the microbiome is limited. However, a study in turkey poults investigated the impact of an Eimeria meleagrimitis vaccine, with and without intermittent this compound treatment, on the gut microbiome. nih.govnih.gov The results indicated that the challenge with the Eimeria parasite markedly affected both the ileal and cecal microbiome composition. nih.govnih.gov While the study provided insights into the combined effects of vaccination, this compound, and infection, it highlights the complexity of disentangling the specific effects of the drug from the effects of the parasite it targets. nih.gov
Several researchers studying the interactions of this compound with other agents, such as probiotics, have noted that the absence of gut microbiota analysis in their work is a key limitation. researchgate.net This indicates a consensus in the scientific community that future research should incorporate gut microbiota profiling to better understand the multifaceted interactions between this compound, the host, the target pathogen, and the commensal microbial community. researchgate.net
This compound and Host Physiological Systems Research (Non-human, Non-clinical)
Beyond its direct anticoccidial action, this compound interacts with host physiological systems, primarily through its relationship with thiamine metabolism and its influence on drug clearance pathways.
The most significant physiological interaction is the potential to induce thiamine deficiency in the host. As a thiamine antagonist, this compound can interfere with the host's thiamine-dependent enzymatic processes if administered at very high levels for prolonged periods. veterinaryworld.org This is a direct, non-clinical physiological effect on the host's metabolic systems.
Furthermore, research into drug-drug interactions reveals this compound's impact on the host's drug metabolism and excretion systems. As demonstrated in studies with amoxicillin, this compound can increase the total clearance of another drug from the body. nih.gov This indicates an interaction with the host's physiological pathways for detoxification and elimination, which may involve the induction of metabolic enzymes or transporters in organs such as the liver or kidneys. This alteration of drug disposition is a key example of this compound's effect on host physiological systems at a non-clinical level. nih.govnih.gov
Research on Intestinal Barrier Function in Animal Models
This compound's role in maintaining intestinal barrier function has been primarily investigated within the context of controlling coccidiosis in poultry, a disease caused by protozoa of the genus Eimeria, which leads to significant intestinal tissue damage.
In studies involving broiler chickens infected with Eimeria tenella, this compound has been shown to mitigate the severity of intestinal lesions. nih.govveterinaryworld.org Histopathological analysis of the cecum in infected chickens treated with this compound revealed a reduction in pathological changes such as necrosis, inflammatory cell infiltration, and hemorrhage when compared to untreated infected groups. The integrity of the intestinal epithelium was better preserved in the this compound-treated chickens, suggesting a protective effect on the intestinal barrier.
Research has demonstrated that this compound treatment can lead to a significant reduction in intestinal lesion scores in broiler chickens challenged with Eimeria species. nih.govnih.gov Lesion scoring is a macroscopic evaluation of the intestinal damage, and lower scores are indicative of a more intact intestinal barrier.
While this compound monotherapy has shown efficacy in reducing intestinal damage, some studies have explored its combination with probiotics. nih.govveterinaryworld.org Interestingly, in one study, the combination of this compound and a probiotic resulted in unexpectedly higher lesion scores compared to this compound alone, suggesting complex interactions that may influence intestinal health. nih.gov However, prophylactic use of probiotics alone also demonstrated a capacity to reduce intestinal damage, highlighting the importance of a balanced gut microbiota in maintaining intestinal barrier function. nih.govveterinaryworld.org
The following table summarizes findings from a study investigating the effects of this compound on intestinal lesion scores in Eimeria tenella-infected broiler chickens.
| Treatment Group | Mean Lesion Score |
| Uninfected, Untreated Control | Significantly Lower than other groups |
| Infected, Untreated Control | High |
| This compound-treated | Significantly Reduced compared to IUC |
| Probiotic + this compound-treated | Higher than this compound-treated group |
Cellular Stress Response Induction and Antioxidant Interactions (in research models)
The direct effects of this compound on cellular stress response induction and its interactions with antioxidant systems are not extensively documented in publicly available research. Scientific literature primarily focuses on its mechanism of action as a thiamine antagonist in Eimeria parasites. However, the pathological state of coccidiosis, which this compound is used to treat, is associated with significant oxidative stress in the host's intestinal tissues.
Infections with Eimeria species induce a strong inflammatory response in the gut, which is accompanied by the production of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress contributes to the damage of intestinal epithelial cells and compromises the integrity of the intestinal barrier. While this compound's primary role is to inhibit the parasite's growth, by reducing the parasitic load, it indirectly helps in mitigating the host's cellular stress response to the infection.
Advanced Research Models and Methodologies in Amprolium Studies
In Vitro Research Models
In vitro models provide a controlled environment to dissect the specific molecular and cellular interactions between amprolium (B1666021), the host cell, and the parasite. These systems are instrumental for high-throughput screening and detailed mechanistic studies, free from the systemic complexities of a live host.
Cell Culture Systems for Mechanism Elucidation
Cell culture systems represent a foundational tool in this compound research, enabling direct observation of its effects on both parasite and host cells. These models are critical for elucidating the fundamental mechanism of thiamine (B1217682) antagonism. Researchers have successfully utilized various cell lines to cultivate Eimeria species outside a living host, creating a window into the parasite's intracellular development.
Madin-Darby bovine kidney (MDBK) cells, for instance, have been employed as a host system to study the efficacy of this compound against Eimeria tenella. nih.gov In such systems, parasite sporozoites are introduced to a monolayer of cultured cells, which they then invade and develop within. The addition of this compound to the culture medium allows for precise measurement of its inhibitory effects on parasite replication and maturation. These models have been pivotal in demonstrating that this compound's anticoccidial activity stems from its ability to competitively inhibit thiamine transport, thereby depriving the rapidly developing parasite of this essential vitamin. nih.govnih.gov Furthermore, cell cultures using cholinergic murine neuroblastoma cells have shown that this compound can limit the concentration of thiamine diphosphate, leading to a decrease in acetyl-CoA concentration. nih.gov
Organoid and Tissue Explant Models for this compound Research
Recent advancements have seen the emergence of three-dimensional (3D) culture systems, such as organoids and tissue explants, which offer a more physiologically relevant environment than traditional 2D cell cultures. researchgate.net Intestinal organoids, derived from stem cells, self-organize into structures that mimic the architecture and cellular diversity of the gut epithelium, the natural site of Eimeria infection. researchgate.net
While direct studies testing this compound in avian organoid models are emerging, the potential of these systems for future research is significant. For example, cecum-derived chicken organoids have been developed, which could serve as a highly specific model for investigating the action of this compound against Eimeria tenella, a parasite that specifically targets this intestinal region. researchgate.net These models can more accurately replicate host-parasite interactions and could be invaluable for screening new anticoccidial compounds and studying the nuances of drug resistance in a setting that closely mirrors the in vivo intestinal environment. researchgate.net Tissue explants, which are small pieces of intact tissue cultured ex vivo, also preserve the native tissue architecture and cellular composition, offering another powerful, albeit shorter-term, tool for studying the immediate effects of this compound on the parasite within its natural host cell environment.
Enzyme Inhibition Assays and Kinetic Studies
Enzyme inhibition and kinetic studies are essential for quantifying the antagonistic relationship between this compound and thiamine transport. This compound does not directly inhibit thiamine-dependent enzymes but rather blocks the transport of thiamine into the parasite's cells. nih.govpoultrymed.comwikipedia.org Kinetic assays have been fundamental in detailing this competitive inhibition.
Studies on isolated second-generation schizonts of Eimeria tenella have precisely measured the kinetics of thiamine uptake. nih.gov These experiments determined the Michaelis constant (Km) for the active thiamine transport system in both the parasite and the host intestinal cells. The results revealed a significantly higher affinity for thiamine in the parasite compared to the host. Crucially, these studies also calculated the inhibition constant (Ki) for this compound, demonstrating that the parasite's thiamine transport system is substantially more sensitive to inhibition by this compound than the host's system. nih.gov This differential sensitivity is the cornerstone of this compound's selective toxicity and its safety as a coccidiostat.
| Parameter | Host Intestinal Cell | Eimeria tenella Schizont |
| Thiamine Uptake Km | 0.36 µM | 0.07 µM |
| This compound Inhibition Ki | 323 µM | 7.6 µM |
| Data from kinetic studies on thiamine uptake and its competitive inhibition by this compound. nih.gov |
In Vivo Research Models (Non-human, Non-clinical)
In vivo models are indispensable for understanding the disposition of this compound within a complete biological system and for studying the complex interplay between the drug, host, and parasite that leads to the development of resistance.
Avian and Mammalian Research Models for Disposition and Resistance Studies
The primary animal model for this compound research is the domestic chicken (Gallus gallus domesticus), the main target species for its use as a coccidiostat. veterinaryworld.orgresearchgate.net Studies in broiler chickens are routinely used to evaluate the pharmacokinetics of this compound, determining how it is absorbed, distributed, metabolized, and excreted. poultrymed.com These models are also the gold standard for studying the development of drug resistance. By serially passaging Eimeria strains through chickens medicated with this compound, researchers can induce and select for resistant parasite populations. nih.gov This allows for the investigation of the genetic and biochemical mechanisms underlying resistance.
Mammalian models, such as mice, have also been used to explore the broader biological effects of this compound, particularly its role as a thiamine antagonist on the central nervous system. nih.gov These studies involve administering this compound to mice and observing behavioral, metabolic, and histopathological changes associated with induced thiamine deficiency. nih.gov Such models help to understand the potential systemic effects of thiamine antagonism, which is this compound's primary mode of action. nih.gov
Parasite Infection Models for Studying Pathogen Biology and Drug Action
The most common research model involves the controlled infection of broiler chickens with specific species of Eimeria. veterinaryworld.orgfrontiersin.orgnih.gov Eimeria tenella, E. acervulina, and E. maxima are frequently used due to their economic importance and differing sites of infection within the chicken intestine. nih.govsemanticscholar.org
In these models, groups of birds are infected with a known number of sporulated oocysts. The efficacy of this compound is then assessed by comparing key parameters in treated versus untreated, infected control groups. These parameters often include:
Oocyst Shedding: The number of oocysts shed in the feces is quantified to measure the drug's impact on parasite reproduction. veterinaryworld.orgnih.gov
Lesion Scoring: The severity of intestinal damage caused by the parasite is visually scored during post-mortem examination. veterinaryworld.orgresearchgate.net
Performance Metrics: Body weight gain and feed conversion ratio are monitored to determine the economic benefit of treatment. huvepharma.com
These infection models are crucial for confirming the in vitro findings in a live host, evaluating the drug's effectiveness against different parasite life-cycle stages, and understanding how factors like dose and timing of administration influence outcomes. poultrymed.comnih.gov They have also been instrumental in demonstrating that this compound is effective against the early stages of parasite development, specifically the first-generation trophozoites and schizonts. poultrymed.com
| Eimeria Species | Primary Infection Site | Key Pathological Sign |
| E. tenella | Ceca | Hemorrhage, bloody droppings |
| E. acervulina | Duodenum (Upper Intestine) | White, transverse lesions |
| E. maxima | Jejunum (Mid-Intestine) | Thickened intestinal wall, orange mucus |
| E. necatrix | Jejunum (Asexual stages) | Hemorrhage, intestinal swelling |
| Common Eimeria species used in chicken infection models to study this compound efficacy. poultrymed.comnih.gov |
Computational and In Silico Methodologies
Advanced computational models and in silico methodologies are pivotal in modern drug research, offering deep insights into molecular interactions and pharmacological profiles. In the context of this compound, these techniques provide a framework for understanding its mechanism of action, predicting the activity of new derivatives, and optimizing its application.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. nih.govmdpi.com this compound functions as a competitive antagonist of the thiamine (vitamin B1) transporter in Eimeria species. cvear.comwikipedia.orghuvepharma.com Molecular modeling can elucidate the specifics of this interaction.
Molecular Docking predicts the preferred orientation of this compound when bound to the thiamine transporter, estimating the binding affinity through scoring functions. This static-view analysis helps identify key amino acid residues in the transporter's binding pocket that form crucial hydrogen bonds, electrostatic interactions, or van der Waals forces with the this compound molecule.
Molecular Dynamics (MD) Simulations extend this analysis by simulating the movement of every atom in the this compound-transporter complex over time. youtube.com This provides a dynamic view of the binding event, revealing the stability of the interaction, conformational changes in the protein upon binding, and the role of surrounding water molecules. nih.govresearchgate.net Such simulations are essential for confirming the stability of binding poses predicted by docking and for calculating more accurate binding free energies.
Table 1: Hypothetical Molecular Docking and MD Simulation Data for this compound Binding to Eimeria Thiamine Transporter
| Parameter | Description | Hypothetical Value | Implication |
| Binding Affinity (Docking Score) | Predicted strength of the interaction between this compound and the transporter. | -8.5 kcal/mol | Indicates a strong, favorable binding interaction. |
| Key Interacting Residues | Amino acids in the transporter's binding site forming significant bonds with this compound. | Tyr89, Asp124, Phe231 | Suggests these residues are critical for this compound recognition and binding. |
| RMSD (MD Simulation) | Root Mean Square Deviation of the this compound position during simulation. | 1.2 Å | A low RMSD indicates the ligand remains stably bound in the predicted pose. |
| Binding Free Energy (MM/PBSA) | More accurate calculation of binding energy from MD simulation. | -35.7 kcal/mol | Confirms a highly stable and specific interaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., physicochemical, electronic, or steric properties) to its activity, such as its efficacy against Eimeria.
For this compound, QSAR studies would involve synthesizing and testing a series of structural analogs. The goal is to identify which molecular properties are most influential for its anticoccidial activity. This information can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives.
Key steps in developing a QSAR model for this compound analogs would include:
Data Collection: Assembling a dataset of this compound-like molecules with experimentally determined anticoccidial activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), molar refractivity, and electronic properties.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build an equation linking the descriptors to the observed activity.
Validation: Rigorously testing the model's predictive power using internal and external validation sets.
Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for this compound Analogs
| Descriptor | Description | Correlation with Activity | Interpretation |
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Positive | Higher lipophilicity may enhance cell membrane penetration. |
| Dipole Moment | A measure of the molecule's overall polarity. | Negative | Lower polarity might be favorable for crossing biological membranes. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Positive | Indicates the molecule's capacity to donate electrons, which could be important for receptor interaction. |
| Steric Hindrance (MR) | Molar Refractivity, related to molecular volume. | Negative | Bulky substituents may hinder proper binding to the target transporter. |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling integrates the time course of a drug's concentration in the body (PK) with its pharmacological effect (PD). nih.gov This approach is crucial for understanding the relationship between the this compound concentration in a host animal's intestine and its efficacy in controlling the Eimeria parasite population.
Pharmacokinetics (PK) describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion. For this compound, PK studies would measure its concentration in plasma and intestinal contents over time.
Pharmacodynamics (PD) describes what the drug does to the target organism. For this compound, this involves quantifying its inhibitory effect on parasite replication at different concentrations.
By creating a mathematical model that links these two aspects, researchers can simulate different scenarios to predict outcomes. youtube.comnih.gov This allows for the exploration of factors influencing efficacy and the development of strategies to mitigate resistance.
Table 3: Key PK/PD Parameters in this compound Modeling
| Parameter | Abbreviation | Description | Significance in this compound Research |
| Maximum Concentration | Cmax | The highest concentration of this compound reached in the intestine. | Must exceed the minimum concentration required to inhibit the parasite. |
| Area Under the Curve | AUC | The total drug exposure over a period. | Represents the overall exposure of the parasite to this compound. |
| Minimum Inhibitory Concentration | MIC | The lowest concentration of this compound that prevents visible growth of Eimeria. | A key PD parameter; a primary measure of the drug's potency. |
| Time Above MIC | T > MIC | The duration for which the this compound concentration remains above the MIC. | A critical predictor of efficacy for concentration-dependent drugs. |
Omics Technologies in this compound Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular processes within an organism. These high-throughput methods are instrumental in this compound research for uncovering the complex biological responses of Eimeria to the drug and for understanding the mechanisms that lead to resistance.
Genomics and Transcriptomics for Resistance Mechanisms and Gene Expression
Genomics involves the study of an organism's entire set of DNA. In the context of this compound resistance, genomic studies can compare the DNA of susceptible and resistant strains of Eimeria. The primary goal is to identify genetic mutations, such as single nucleotide polymorphisms (SNPs), insertions, or deletions, that are responsible for the resistant phenotype. nih.gov A key candidate for such analysis is the gene encoding the parasite's thiamine transporter. Mutations in this gene could alter the binding site for this compound, reducing its effectiveness.
Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. researchgate.net Using techniques like RNA-sequencing (RNA-seq), researchers can compare the gene expression profiles of Eimeria parasites exposed to this compound with unexposed controls. frontiersin.org This can reveal how the parasite adapts to the drug-induced stress. For instance, in resistant strains, one might observe the upregulation of genes involved in drug efflux pumps or alternative metabolic pathways that bypass the need for thiamine transport. researchgate.net
Table 4: Potential Gene Expression Changes in this compound-Resistant Eimeria Identified via Transcriptomics
| Gene Category | Gene Example | Expression Change | Potential Role in Resistance |
| Drug Target | Thiamine Transporter (EtTHTR1) | Downregulation | Reduces the number of targets available for this compound binding. |
| Drug Efflux | ABC Transporter Family | Upregulation | Actively pumps this compound out of the parasite cell. |
| Metabolic Bypass | Thiamine Biosynthesis Pathway | Upregulation | Enables the parasite to synthesize its own thiamine, bypassing the blocked transporter. |
| Stress Response | Heat Shock Proteins (HSP70) | Upregulation | Helps the parasite cope with cellular stress induced by the drug. |
Proteomics and Metabolomics for Pathway Elucidation
Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov By using mass spectrometry-based techniques, proteomics can identify and quantify thousands of proteins in a sample. mdpi.com In this compound research, comparing the proteomes of treated versus untreated parasites can reveal changes in protein expression that are a direct consequence of this compound's action. This goes beyond the immediate drug target to show the broader impact on cellular machinery, such as the downregulation of enzymes involved in thiamine-dependent metabolic pathways (e.g., carbohydrate metabolism). nih.gov
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nexttrillionsciences.com By analyzing the metabolome, researchers can measure the levels of small molecules like amino acids, sugars, and organic acids. plos.org Following this compound treatment, metabolomics would be expected to reveal a significant disruption in metabolites related to thiamine-dependent pathways. For example, a buildup of pyruvate (B1213749) and a depletion of acetyl-CoA could be observed, indicating a blockage in the link between glycolysis and the citric acid cycle, a process reliant on the thiamine-derived cofactor, thiamine pyrophosphate.
Table 5: Hypothetical Proteomic and Metabolomic Changes in Eimeria After this compound Exposure
| Omics Level | Molecule | Observed Change | Biological Interpretation |
| Proteomics | Pyruvate Dehydrogenase | Decreased Abundance | Reduced expression of a key thiamine-dependent enzyme. |
| Proteomics | Stress-response proteins | Increased Abundance | Cellular response to metabolic disruption and energy crisis. |
| Metabolomics | Thiamine Pyrophosphate | Significant Depletion | Direct evidence of this compound blocking thiamine uptake and utilization. |
| Metabolomics | Pyruvate / Lactate (B86563) | Accumulation | Indicates a bottleneck in central carbon metabolism due to lack of a key cofactor. |
Contemporary Challenges and Future Directions in Amprolium Research
Addressing Emerging Resistance Challenges and Advancing Surveillance Research
The continuous use of amprolium (B1666021) in veterinary settings has led to the emergence of drug resistance in target organisms, primarily protozoa of the genus Eimeria. poultrymed.comfrontiersin.org Many field strains of these parasites now exhibit reduced sensitivity to the compound. poultrymed.com The development of resistance to this compound has been observed to occur gradually, particularly in experimental settings where a large number of parasites are exposed to increasing concentrations of the drug. globethesis.com
The molecular mechanisms behind this resistance are not yet fully understood, though modification of the drug's target sites within the parasite is a suspected mechanism. poultrymed.com Research suggests that resistance may be transferable between coccidial gametes, which could accelerate its spread beyond the simple clonal expansion of resistant strains. huvepharma.com Furthermore, some species, such as E. acervulina and E. maxima, appear to be more intrinsically resistant to this compound than others like E. tenella. huvepharma.com
Addressing this challenge requires robust surveillance programs to monitor the prevalence and spread of resistant strains. Such research is crucial for developing strategies to prolong the efficacy of this compound and to guide its use in combination therapies or rotational programs to mitigate the impact of resistance.
Exploration and Development of Novel this compound Analogues and Derivatives
To counter drug resistance and potentially enhance efficacy, one of the key research avenues is the exploration and development of novel analogues and derivatives of this compound. This process is rooted in the principles of medicinal chemistry and structure-activity relationships (SAR), which seek to understand how a molecule's chemical structure relates to its biological activity. nih.govmdpi.com
The synthesis of this compound involves a multi-step chemical process, starting from materials like butyronitrile (B89842) and acrylonitrile (B1666552) to form the core pyrimidine (B1678525) structure, which is then reacted with 2-picoline. globethesis.comwikipedia.org The development of analogues would involve systematically modifying different parts of the this compound molecule, such as:
The 4-amino group on the pyrimidine ring.
The 2-propyl side chain.
The methyl group on the pyridinium (B92312) ring.
By creating a library of such derivatives, researchers can screen for compounds with improved activity against resistant strains or a broader spectrum of activity. While specific research on novel this compound analogues is not extensively detailed in recent literature, the general methodologies for creating and testing derivatives are well-established in drug discovery. mdpi.com An alternative strategy that has been employed is the combination of this compound with other compounds like ethopabate (B1671619) or sulphaquinoxaline, which extends and strengthens its spectrum of activity. poultrymed.com
Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action
A deeper understanding of how this compound works at a molecular level is essential for overcoming resistance and developing new drugs. The integration of "multi-omics" data provides a powerful approach to achieve this. mdpi.com Multi-omics combines data from various fields of molecular biology to create a holistic view of a biological system. nih.govinterchemie.com These fields include:
Genomics: The study of the organism's complete set of DNA, to identify gene mutations that may confer resistance.
Transcriptomics: The analysis of RNA transcripts, revealing how this compound affects gene expression. nih.gov
Proteomics: The large-scale study of proteins, to identify changes in protein levels or modifications that result from drug exposure. nih.gov
Metabolomics: The study of metabolic processes, to understand how this compound disrupts the parasite's biochemical pathways. nih.gov
For instance, ultrastructural studies have already shown that this compound causes marked changes in the parasite's cells, such as fragmentation, enlarged nuclei, and swollen endoplasmic reticulum in first-generation schizonts of Eimeria adenoeides. researchgate.net Multi-omics approaches can build on these observations by revealing the precise genetic and metabolic disruptions that lead to these physical changes. By integrating these datasets, researchers can construct detailed molecular maps of this compound's mechanism of action and the pathways that lead to resistance. interchemie.com
Development of Advanced Analytical Techniques for Environmental Monitoring and Trace Analysis
With the use of any veterinary drug, monitoring its presence in the environment and in food products is critical for regulatory compliance and consumer safety. Research has focused on developing highly sensitive and efficient analytical techniques for detecting trace amounts of this compound.
Modern methods have moved beyond traditional techniques to offer greater precision and speed. A prominent example is the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which is capable of detecting this compound at the parts-per-billion (ppb) level. wikipedia.org Innovations within this area include the use of Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly effective for analyzing polar compounds like this compound and can complete an analysis in under three minutes. wikipedia.org Other advanced techniques include various forms of UV-Spectrophotometry, which can be used for the simultaneous determination of this compound in combination with other drugs.
These methods are essential for official controls on animal feed and for ensuring that residues in food products like meat and eggs are below established limits. nih.gov
| Technique | Abbreviation | Primary Application | Key Features | Reported Sensitivity |
|---|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Trace analysis in food and feed | High selectivity and sensitivity; quantitative | Limits of Detection (LODs) between 0.1 and 0.6 µg/kg (ppb) wikipedia.org |
| Hydrophilic Interaction Liquid Chromatography with MS/MS | HILIC-MS/MS | Analysis of polar compounds in food | Fast analysis time (< 3 minutes); good retention of this compound | ppb level |
| UV-Spectrophotometry (Double Divisor Ratio Derivative Method) | DDRD | Simultaneous determination in ternary mixtures | No prior separation needed; simple instrumentation | µg/mL (ppm) range |
| UV-Spectrophotometry (Ratio Dual Wavelength Method) | RDW | Simultaneous determination in ternary mixtures | High accuracy and precision for multi-component analysis | µg/mL (ppm) range |
Application of Computational and Artificial Intelligence-Driven Approaches in this compound Research
The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and can be applied to this compound research. These approaches use the power of computers to model biological systems and predict molecular interactions, accelerating research and reducing costs.
Potential applications in this compound research include:
Molecular Docking: This technique can be used to create 3D models of how this compound interacts with its target—the thiamine (B1217682) transporter protein. This can help elucidate the mechanism of action and explain how structural changes in the transporter might lead to resistance.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to relate the chemical structure of compounds to their biological activity. frontiersin.org These models could be used to predict the anticoccidial efficacy of newly designed this compound analogues before they are synthesized, saving time and resources.
Machine Learning (ML) and AI: Machine learning algorithms can analyze vast datasets to identify patterns that are not apparent to human researchers. In the context of this compound, ML could be used to analyze surveillance data to predict the spread of resistance, or to screen virtual libraries of compounds to identify potential new drug candidates.
These computational tools can significantly enhance the efficiency of the research and development process, from identifying new drug targets to optimizing the design of novel this compound derivatives.
Ethical and Societal Considerations in this compound Research
The research and use of any veterinary drug involve important ethical and societal considerations. These encompass animal welfare, human safety, and environmental impact.
Responsible Use of Animal Models: Research on this compound, particularly for studying resistance and efficacy, relies on animal models. Ethical research practices demand that such studies are designed to minimize animal suffering and use the minimum number of animals necessary to obtain statistically significant results. This aligns with the bioethical principles of nonmaleficence (do no harm) and beneficence (act in the best interest).
Environmental Impact: The fate of this compound in the environment after excretion from treated animals is a key consideration. Studies conducted by the European Food Safety Authority (EFSA) have evaluated this risk. For its use in chickens for fattening, it was concluded that this compound does not pose a significant risk to the environment, as the predicted concentrations in soil are low. Ongoing environmental monitoring remains an important societal obligation.
Human Safety: Beyond consumer residue monitoring, the safety of individuals who handle the compound, such as farm and feed mill workers, is also a concern. Risk assessments have identified this compound as a potential skin and respiratory sensitiser, indicating that inhalation exposure to dust from this compound-containing products may present a risk for users, necessitating appropriate safety precautions.
Balancing the benefits of this compound in controlling animal disease with the responsibilities for animal welfare, environmental protection, and human safety is a critical component of its continued use and research.
Q & A
Q. What analytical methods are commonly used for detecting amprolium in biological and environmental samples?
this compound detection typically employs chromatographic and electrophoretic techniques. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is widely used for quantification in feed and premixtures, validated via ring trials with repeatability (RSDr: 1.9–5.0%) and reproducibility (RSDR: 3.0–6.5%) metrics . Capillary zone electrophoresis (CZE) coupled with field-amplified sample injection (FASI) offers a cost-effective alternative, optimized for egg matrices by addressing buffer pH (e.g., 3.0–5.0) and ionic strength to resolve interference from thiamine .
Q. How can researchers design an animal model to study thiamine deficiency induced by this compound?
A validated murine model involves administering this compound orally via drinking water (e.g., 0.1% w/v), which competitively inhibits thiamine uptake without causing acute toxicity. This model allows observation of metabolic and behavioral changes over weeks, prioritizing non-invasive monitoring (e.g., weight loss, neurological symptoms) to balance ethical and scientific rigor .
Q. What are the primary metabolic pathways affected by this compound in coccidia?
this compound acts as a structural analog of thiamine (Vitamin B1), blocking its transport into coccidia. This disrupts carbohydrate synthesis via inhibition of thiamine-dependent enzymes like transketolase, critical for energy production in parasites. Experimental validation involves comparative growth assays with/without thiamine supplementation .
Advanced Research Questions
Q. How can matrix interference (e.g., thiamine in eggs) be resolved during this compound quantification?
Thiamine co-elution with this compound in egg samples necessitates advanced separation techniques. In FASI-CZE, adjusting buffer pH to 3.5 and using off-line pre-concentration with Envi-Carb cartridges reduces interference. Mass spectrometry (ESI–MS) further confirms analyte identity by distinguishing thiamine (m/z 265.1) from this compound (m/z 314.2) . For HPLC-UV, cation-exchange columns and gradient elution improve resolution .
Q. What methodological considerations are critical for validating this compound detection in complex matrices?
Validation requires:
- Specificity : Demonstrate resolution from structurally similar compounds (e.g., thiamine) via spectral analysis or tandem MS.
- Linearity : Test across a range (e.g., 5–100 mg/kg) with R² ≥ 0.98.
- Recovery : Spiked blank matrices should yield recoveries of 91–103% .
- Limit of quantification (LOQ) : Establish LOQ ≤ 5 mg/kg for regulatory compliance .
Q. How can environmental exposure to this compound be modeled in risk assessments?
The Predicted Environmental Concentration (PEC) model uses a total residue approach, accounting for excretion rates in treated livestock. For poultry, input parameters include dosage (e.g., 125 mg/kg feed), excretion fraction (e.g., 90%), and environmental dilution factors. Sensitivity analyses address data gaps, such as metabolite persistence in soil .
Q. What challenges arise in assessing antimicrobial resistance (AMR) risks for this compound?
Despite its coccidiostatic action, this compound lacks antibacterial activity at clinically relevant doses, as shown in growth promotion studies. The Feed Antimicrobial Resistance Selection Concentration (FARSC) model cannot be applied due to insufficient data on resistance gene selection thresholds. Current risk assessments prioritize metabolite toxicity over AMR .
Q. How can conflicting data on this compound’s environmental persistence be reconciled?
Discrepancies in soil half-life (e.g., 7 vs. 30 days) may stem from methodological differences in extraction (e.g., solvent polarity) or detection limits. Standardized OECD 307 guidelines recommend aerobic/anaerobic biodegradation tests under controlled pH/temperature to harmonize results .
Methodological Guidance
Q. How should research objectives be structured to address gaps in this compound studies?
Align objectives with FINER criteria:
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Non-linear regression (e.g., log-logistic models) fits dose-response curves for parameters like oocyst reduction. For small sample sizes (n < 10), Bayesian hierarchical models improve precision by borrowing strength across treatment groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
